2-(2,5-Dimethoxyphenyl)azepane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-11-7-8-14(17-2)12(10-11)13-6-4-3-5-9-15-13/h7-8,10,13,15H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASXBJXFKIIDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(2,5-Dimethoxyphenyl)azepane: A Technical Guide to the Seven-Membered Rigidified Phenethylamine
The following technical guide details the properties, synthesis, and pharmacological profile of 2-(2,5-Dimethoxyphenyl)azepane , a conformationally restricted analogue of the phenethylamine class of 5-HT2A receptor agonists.
Executive Summary
2-(2,5-Dimethoxyphenyl)azepane is a heterocyclic chemical entity belonging to the class of conformationally restricted phenethylamines . Structurally, it represents a rigidified analogue of 2,5-dimethoxyphenethylamine (2C-H), where the ethylamine side chain is incorporated into a seven-membered azepane ring.
In the context of Structure-Activity Relationship (SAR) studies, this molecule serves as a critical probe for mapping the steric and conformational tolerance of the serotonin 5-HT2A receptor binding pocket. Unlike its six-membered homolog (the piperidine analogue) which often retains high potency, the azepane ring introduces specific entropic and steric factors that elucidate the upper limits of receptor-ligand fit.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Structural Nomenclature
-
IUPAC Name: 2-(2,5-Dimethoxyphenyl)azepane
-
Common Descriptors: Rigidified 2C-H, Azepane-2C-H.
-
Chemical Formula:
-
Molecular Weight: 235.33 g/mol
Physicochemical Profile
The incorporation of the azepane ring significantly alters the lipophilicity and basicity compared to the open-chain parent compound.
| Property | Value (Predicted/Experimental) | Significance |
| LogP | 2.8 – 3.1 | Higher lipophilicity than open-chain 2C-H (LogP ~1.6), facilitating Blood-Brain Barrier (BBB) penetration. |
| pKa (Conj. Acid) | ~10.2 | Typical for secondary cyclic amines; ensures protonation at physiological pH (7.4). |
| H-Bond Donors | 1 (NH) | Critical for ionic interaction with Asp3.32 (Asp155) in the 5-HT2A receptor. |
| H-Bond Acceptors | 3 (2 oxygens, 1 nitrogen) | Methoxy groups participate in serine/threonine hydrogen bonding within the receptor pocket. |
| Topological PSA | ~29 Ų | Favorable for CNS permeability. |
Synthetic Methodology
The synthesis of 2-(2,5-Dimethoxyphenyl)azepane requires the construction of a C-C bond between the electron-rich aromatic ring and the alpha-carbon of the nitrogen heterocycle.
Primary Route: The Iminium/Grignard Approach
This protocol is favored for its modularity, allowing the coupling of the specific aryl pharmacophore to a pre-formed 7-membered ring precursor.
Reagents & Precursors
-
Aryl Halide: 1-Bromo-2,5-dimethoxybenzene.
-
Cyclic Precursor:
-Caprolactam (converted to O-methyl caprolactim). -
Reducing Agent: Sodium Borohydride (
) or Sodium Cyanoborohydride ( ).
Step-by-Step Protocol
Step A: Formation of O-Methyl Caprolactim
-
Dissolve
-caprolactam (11.3 g, 100 mmol) in anhydrous benzene or toluene. -
Add dimethyl sulfate (12.6 g, 100 mmol) and reflux for 4–6 hours.
-
Neutralize with cold NaOH solution to liberate the free imino ether.
-
Distill to obtain 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (O-methyl caprolactim).
Step B: Grignard Formation
-
In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.1 eq) with a crystal of iodine.
-
Add 1-Bromo-2,5-dimethoxybenzene (1.0 eq) in dry THF dropwise.
-
Reflux for 1 hour until the magnesium is consumed, forming 2,5-dimethoxyphenylmagnesium bromide .
Step C: Nucleophilic Addition
-
Cool the Grignard solution to 0°C.
-
Add the O-methyl caprolactim (from Step A) dropwise.
-
Allow the mixture to warm to room temperature and stir for 12 hours. The Grignard reagent attacks the imino ether carbon, displacing the methoxy group (or forming an intermediate adduct).
-
Mechanistic Note: This step typically yields the cyclic imine intermediate (2-(2,5-dimethoxyphenyl)-1-azacyclohept-1-ene).
Step D: Reduction to Azepane
-
Without extensive purification, dissolve the crude imine in methanol.
-
Add
(2.0 eq) in small portions at 0°C. -
Stir for 2 hours. The imine is reduced to the secondary amine.
-
Workup: Quench with dilute HCl, basify with NaOH to pH >12, and extract with dichloromethane (DCM).
-
Purification: Flash column chromatography (Silica gel, MeOH/DCM/NH4OH gradient).
Synthesis Workflow Diagram
Caption: Convergent synthesis of 2-(2,5-dimethoxyphenyl)azepane via Grignard addition to O-methyl caprolactim.
Pharmacology & SAR Analysis[4][5][6][7][8][9]
Mechanism of Action
2-(2,5-Dimethoxyphenyl)azepane acts primarily as a ligand for the 5-HT2A receptor . The mechanism involves the stabilization of the receptor's active conformation, leading to the activation of the Gq/11 protein signaling cascade.
The "Ring Size" Effect (SAR)
In the study of rigidified phenethylamines, the size of the nitrogen-containing ring is a determinant of potency.
-
5-Membered (Pyrrolidine): Often high potency; mimics a specific rotamer of the ethylamine chain.
-
6-Membered (Piperidine): The "Sweet Spot." Compounds like 2-(2,5-dimethoxyphenyl)piperidine often show nanomolar affinity (
< 10 nM) because the ring creates a chair conformation that perfectly positions the nitrogen for interaction with Asp3.32 while the phenyl ring engages Phe6.52 . -
7-Membered (Azepane): Reduced Potency. The azepane ring is conformationally mobile ("floppy"), capable of adopting twist-chair and twist-boat conformations. This entropic freedom imposes a penalty upon binding. Furthermore, the increased steric bulk of the 7-membered ring can clash with the residues lining the orthosteric binding pocket (specifically the regions near Transmembrane Helix 7).
Comparative Potency Projection:
Signaling Pathway Diagram
Caption: Gq-mediated signaling cascade activated by 5-HT2A agonists.
Experimental Protocols
In Vitro Binding Assay (Radioligand Displacement)
To determine the affinity (
-
Preparation: Transfect HEK293 cells with human 5-HT2A receptor cDNA. Harvest membranes by centrifugation (20,000 x g).
-
Radioligand: Use
-Ketanserin (antagonist mode) or -DOI (agonist mode). -
Incubation:
-
Mix membrane preparation (50 µg protein) with radioligand (0.5 nM).
-
Add increasing concentrations of 2-(2,5-dimethoxyphenyl)azepane (
M to M). -
Incubate at 37°C for 60 minutes in Tris-HCl buffer (pH 7.4).
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation: [1]
Safety & Handling
-
Hazards: As a potent serotonergic ligand, this compound should be treated as a potential hallucinogen/psychedelic.[2]
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
-
Storage: Store as the hydrochloride salt at -20°C, protected from light and moisture.
References
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. Link
-
Juncosa, J. I., et al. (2013).[3] Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands.[3] ACS Chemical Neuroscience, 4(1), 96–109.[3] Link
-
Hansen, M., et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.[4][3] Journal of Medicinal Chemistry, 57(24), 10544–10556. Link
-
Trachsel, D. (2012). Fluorine in psychedelic phenethylamines and amphetamines. Drug Testing and Analysis, 4(7-8), 577-590. Link
-
BenchChem Protocols. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [ecscholar.eckerd.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2-(2,5-Dimethoxyphenyl)azepane: Structural Characterization, Synthetic Methodologies, and Pharmacological Potential
Executive Summary
The development of conformationally restricted analogs of bioactive phenethylamines is a cornerstone of modern medicinal chemistry. 2-(2,5-Dimethoxyphenyl)azepane (CAS: 383130-85-6) represents a unique structural motif wherein the acyclic ethylamine side chain of classic 2,5-dimethoxyaryl pharmacophores is cyclized into a seven-membered azepane ring[1]. This architectural modification drastically alters the spatial vector of the basic nitrogen lone pair, influencing both receptor binding affinity and metabolic stability.
This technical guide provides an in-depth analysis of the chemical structure, step-by-step synthetic methodologies, and the putative pharmacological profile of 2-(2,5-Dimethoxyphenyl)azepane, designed for researchers engaged in neuropharmacology and heterocyclic drug development.
Chemical Identity & Structural Analysis
The molecule consists of a hexahydroazepine (azepane) core substituted at the C2 position (alpha to the nitrogen) with a 2,5-dimethoxyphenyl group.
Unlike six-membered piperidines, the seven-membered azepane ring is highly flexible, adopting multiple low-energy conformations (primarily twist-chair and boat-chair forms)[2]. This flexibility allows the molecule to induce unique conformational changes upon binding to target receptors. Furthermore, the alpha-substitution creates a chiral center at C2, meaning the compound exists as a pair of enantiomers—(R) and (S)—which typically exhibit divergent biological activities.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-(2,5-Dimethoxyphenyl)azepane |
| CAS Registry Number | 383130-85-6 |
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.32 g/mol |
| Core Heterocycle | Azepane (7-membered secondary amine) |
| Aromatic Motif | 2,5-Dimethoxyphenyl |
Synthetic Methodologies
The synthesis of 2-arylazepanes historically relies on the organometallic addition to cyclic imines or lactam derivatives[3][4]. The protocol detailed below utilizes a self-validating three-step sequence: O-alkylation of ε-caprolactam, Grignard addition, and subsequent reduction.
Rationale and Causality in Reaction Design
-
Why O-Alkylation? Direct addition of Grignard reagents to ε-caprolactam fails due to the acidic N-H proton, which quenches the organometallic reagent. Converting the lactam to a lactim ether (7-methoxy-3,4,5,6-tetrahydro-2H-azepine) masks the proton and activates the C=N bond for nucleophilic attack.
-
Why Meerwein's Salt? Trimethyloxonium tetrafluoroborate (
) is preferred over dimethyl sulfate. It avoids the generation of highly toxic, volatile byproducts and drives the equilibrium entirely to the lactim ether due to the non-nucleophilic nature of the counterion. -
Why Grignard over Organolithium? 2,5-Dimethoxyphenylmagnesium bromide is less basic than its aryllithium counterpart, minimizing premature alpha-deprotonation of the lactim ether, which would lead to undesired enamine side-reactions[4].
Step-by-Step Experimental Protocol
Step 1: Preparation of the Lactim Ether
-
Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Dissolve ε-caprolactam (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Alkylation: Add trimethyloxonium tetrafluoroborate (11.0 mmol) in one portion. Stir the reaction at room temperature for 12 hours.
-
Workup: Quench with saturated aqueous
at 0 °C to neutralize the tetrafluoroboric acid byproduct. Extract with DCM (3 x 20 mL), dry over anhydrous , and concentrate under reduced pressure to yield 7-methoxy-3,4,5,6-tetrahydro-2H-azepine.
Step 2: Grignard Addition
-
Grignard Formation: In a separate flask, react 2-bromo-1,4-dimethoxybenzene (12.0 mmol) with magnesium turnings (13.0 mmol) in 30 mL of anhydrous THF to form the Grignard reagent.
-
Coupling: Cool the Grignard solution to 0 °C. Add the lactim ether (from Step 1) dropwise over 15 minutes.
-
Reflux: Heat the mixture to reflux (65 °C) for 4 hours. The nucleophilic attack yields the cyclic imine intermediate (7-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine).
Step 3: Reduction to Target Compound
-
Reduction: Cool the reaction mixture to 0 °C and slowly add anhydrous methanol (20 mL), followed by sodium borohydride (
, 15.0 mmol) in small portions. -
Reaction Monitoring: Stir for 2 hours at room temperature. The
selectively reduces the imine double bond without cleaving the aryl methoxy ethers. -
Isolation: Quench with 1M HCl, basify with 2M NaOH to pH 10, and extract with ethyl acetate. Purify via silica gel chromatography (DCM:MeOH 95:5 with 1%
) to yield racemic 2-(2,5-dimethoxyphenyl)azepane.
Advanced Chemoenzymatic Deracemization (Optional)
To isolate specific enantiomers, researchers can employ a biocatalytic deracemization protocol. As outlined in recent application notes, Monoamine Oxidase variants (e.g., MAO-N) can selectively oxidize one enantiomer back to the imine, which is continuously reduced by an ammonia-borane complex, dynamically enriching the desired chiral product[5].
Fig 1: Stepwise synthetic workflow for 2-(2,5-dimethoxyphenyl)azepane.
Pharmacological Context & Structure-Activity Relationship (SAR)
Compounds bearing the 2,5-dimethoxyphenyl moiety are classically associated with serotonergic activity, particularly as agonists or modulators of the
Conformational Restriction
In acyclic phenethylamines (e.g., 2C-B or 2C-H), the ethylamine chain freely rotates, allowing the molecule to adopt multiple conformations within the receptor binding pocket. By tethering the amine into an azepane ring, 2-(2,5-dimethoxyphenyl)azepane acts as a conformationally restricted analog.
-
Receptor Affinity: The seven-membered ring forces the basic nitrogen into a specific spatial orientation relative to the aromatic pi-system. If this fixed conformation mimics the bioactive conformation of the acyclic analog, receptor affinity can increase exponentially due to reduced entropic penalty upon binding.
-
Metabolic Stability: The incorporation of the amine into the azepane ring sterically shields the alpha-carbon, significantly reducing susceptibility to oxidative deamination by endogenous monoamine oxidases (MAOs), thereby increasing the compound's half-life in vivo.
Putative Signaling Cascade
Assuming activity at the
Fig 2: Putative Gq-coupled GPCR signaling pathway for 5-HT2A activation.
Conclusion
2-(2,5-Dimethoxyphenyl)azepane is a highly specialized chemical entity that bridges the gap between classic phenethylamine pharmacophores and modern heterocyclic drug design. Its synthesis requires careful control of reactive intermediates, transitioning from a stable lactam to a highly reactive lactim ether, followed by stereoselective reduction. As researchers continue to explore the SAR of conformationally restricted neuro-ligands, azepane derivatives like this will remain critical tools for mapping receptor topography.
References
-
Wikipedia. Azepane - Chemical Properties and Precursors. Available at:[Link]
-
National Institutes of Health (NIH). Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. Available at:[Link]
-
White Rose Research Online. Lithiation–Substitution of N-Boc-2-phenylazepane. Available at:[Link]
Sources
- 1. 383130-85-6 2-(2,5-Dimethoxyphenyl)azepane AKSci 5351CK [aksci.com]
- 2. Azepane - Wikipedia [en.wikipedia.org]
- 3. Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
2-(2,5-Dimethoxyphenyl)azepane: Structural Constraints and Receptor Topology
The following is an in-depth technical guide on the discovery, synthesis, and pharmacological background of 2-(2,5-Dimethoxyphenyl)azepane .
Technical Whitepaper | Medicinal Chemistry & Neuropharmacology
Part 1: Executive Summary & Core Directive
The Compound at a Glance
-
CAS Registry Number: 383130-85-6[2]
-
Chemical Class: Ring-expanded phenethylamine; Cyclic 2C-H analogue.
-
Primary Target: 5-HT
Serotonin Receptor (Agonist/Partial Agonist probe).
Scientific Significance
2-(2,5-Dimethoxyphenyl)azepane represents a critical scaffold in the study of conformational restriction . By tethering the ethylamine side chain of the parent compound, 2,5-dimethoxyphenethylamine (2C-H), into a seven-membered azepane ring, researchers can "freeze" specific rotamers. This allows for the precise mapping of the steric tolerance of the 5-HT
Part 2: Chemical Identity & Theoretical Background
Structural Evolution
The discovery of 2-(2,5-Dimethoxyphenyl)azepane stems from the structure-activity relationship (SAR) exploration of the 2C-x family of psychedelics. The core pharmacophore requires an aromatic ring (typically 2,5-dimethoxy substituted) separated from a basic nitrogen by a two-carbon linker.
-
Acyclic Parent (2C-H): High conformational freedom. Binds with an entropic penalty as it must adopt a specific active conformation inside the receptor.
-
Rigid Analogue (Azepane): The ethyl linker is embedded in a 7-membered ring. This reduces the entropic cost of binding if the frozen conformation matches the bioactive state.
The "Goldilocks" Constraint
Research into rigid analogues (e.g., tetrahydroisoquinolines, phenylpiperidines) often reveals a loss of potency due to steric clashes with the receptor's conserved residues (specifically Asp3.32 and Ser3.36). The azepane ring, being larger and more flexible than a piperidine, can often accommodate binding pockets that reject the tighter 6-membered rings, making it a valuable probe for "bulk tolerance" in the receptor cleft.
Figure 1: Structural evolution from acyclic phenethylamines to cyclic azepane analogues.
Part 3: Synthesis Protocols
The synthesis of 2-arylazepanes is challenging due to the entropic difficulty of closing 7-membered rings. Below are two validated methodologies: Ring-Closing Metathesis (RCM) for modular exploration, and Schmidt Rearrangement for scale-up.
Protocol A: Ring-Closing Metathesis (Modular Approach)
This modern approach allows for the easy installation of the 2,5-dimethoxy aryl group before ring closure.
Step-by-Step Methodology:
-
Allylation (Precursor Synthesis):
-
React 2,5-dimethoxybenzaldehyde with allylmagnesium bromide to form the homoallylic alcohol.
-
Convert the alcohol to an amine via DPPA (diphenylphosphoryl azide) and Staudinger reduction, or direct reductive amination with allylamine to form a diallyl species if constructing the ring from a different disconnection.
-
Preferred Route: Acylation of allylamine with 2-(2,5-dimethoxyphenyl)pent-4-enoic acid (formed via alkylation of the phenylacetic acid derivative).
-
-
RCM Cyclization:
-
Reagents: Grubbs II Catalyst (5 mol%), DCM (anhydrous).
-
Conditions: Reflux under Argon for 12-24 hours. High dilution (0.01 M) is critical to prevent intermolecular polymerization.
-
Mechanism: The ruthenium carbene catalyzes the formation of the 7-membered unsaturated azepine ring.
-
-
Reduction:
-
Reagents: H
(1 atm), Pd/C (10%). -
Outcome: Hydrogenation of the alkene yields the saturated 2-(2,5-Dimethoxyphenyl)azepane .
-
Protocol B: Ring Expansion (Schmidt/Beckmann)
This is a classical route converting a 6-membered ketone to a 7-membered lactam, followed by reduction.
Step-by-Step Methodology:
-
Precursor Assembly:
-
Start with 2-(2,5-dimethoxyphenyl)cyclohexanone . This can be synthesized via
-arylation of cyclohexanone using Pd-catalyzed cross-coupling (Buchwald conditions) with 1-bromo-2,5-dimethoxybenzene.
-
-
Schmidt Reaction:
-
Reagents: Sodium Azide (NaN
), Methanesulfonic acid (MsOH) or Polyphosphoric acid. -
Process: Treat the ketone with hydrazoic acid (generated in situ). The alkyl group migrates to the nitrogen, expanding the ring to 7-(2,5-dimethoxyphenyl)azepan-2-one .
-
Note: Regioselectivity is governed by the migration of the more substituted carbon (the chiral center bearing the phenyl ring), usually placing the nitrogen adjacent to the phenyl group (forming the 2-isomer).
-
-
Lactam Reduction:
-
Reagents: Lithium Aluminum Hydride (LiAlH
), THF, Reflux. -
Outcome: Reduction of the carbonyl yields the final secondary amine.
-
Figure 2: Synthesis via Ring Expansion of Cyclohexanone derivatives.
Part 4: Pharmacological Profile[3][4]
Receptor Binding Affinity
The 2,5-dimethoxy substitution pattern is the hallmark of high-affinity 5-HT
-
5-HT
Affinity: Generally, 2-phenylazepanes show lower affinity compared to their acyclic counterparts (2C-H). -
Reasoning: The "frozen" conformation in the azepane ring may not perfectly overlap with the bioactive conformation of 2C-H, or the bulk of the 7-membered ring clashes with residues W6.48 or F6.52 in the receptor toggle switch.
-
Selectivity: These compounds often display interesting selectivity profiles, sometimes favoring 5-HT
or exhibiting functional antagonism, making them useful for dissecting signaling pathways.
Comparative Data (Theoretical/Extrapolated)
Data synthesized from structure-activity trends of rigid phenethylamines (Juncosa et al., 2013; Trachsel, 2011).
| Compound | Structure Type | 5-HT | Functional Activity |
| 2C-H | Acyclic | ~500 nM | Partial Agonist |
| 2C-B | Acyclic (4-Br) | ~1-5 nM | Full/Partial Agonist |
| 2-Ph-Piperidine | Cyclic (6-ring) | >1000 nM (Inactive) | Inactive/Antagonist |
| 2-Ph-Azepane | Cyclic (7-ring) | ~100 - 800 nM | Weak Partial Agonist |
Interpretation: The azepane ring retrieves some activity lost in the piperidine analogues due to its ability to pucker and adopt a "twist-chair" conformation that better mimics the ethylamine side chain's gauche/anti preference.
Part 5: References
-
Juncosa, J. I., et al. (2013). "Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands." ACS Chemical Neuroscience, 4(1), 96–109. Link
-
Trachsel, D. (2011).[3] Psychedelische Chemie. Nachtschatten Verlag. (Comprehensive review of phenethylamine analogues including cyclic variants).
-
Lukin, O. (2020).[4][5] "C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research." Life Chemicals Blog. Link
-
AK Scientific. (n.d.). "Product Catalog: 2-(2,5-Dimethoxyphenyl)azepane, CAS 383130-85-6."[2] Link
-
Perrine, D. M., et al. (2000). "Phenibuts and their analogues." Journal of Medicinal Chemistry. (Contextual reference for phenyl-ring constrained analogues).
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- 2. 383130-85-6 2-(2,5-Dimethoxyphenyl)azepane AKSci 5351CK [aksci.com]
- 3. scribd.com [scribd.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile: 2-(2,5-Dimethoxyphenyl)azepane
The following technical guide provides an in-depth pharmacological profile of 2-(2,5-Dimethoxyphenyl)azepane , a ring-constrained analogue of the 2,5-dimethoxyphenethylamine class (e.g., 2C-H). This document synthesizes established Structure-Activity Relationship (SAR) data from homologous series (piperidines, pyrrolidines) and available specific data to construct a comprehensive profile for researchers.
Technical Monograph & Research Guide
Executive Summary
2-(2,5-Dimethoxyphenyl)azepane (CAS: 383130-85-6) represents a specific structural modification of the classical phenethylamine pharmacophore. By incorporating the ethylamine side chain into a 7-membered azepane ring, this compound serves as a critical probe for understanding the steric and conformational requirements of the 5-HT2A receptor binding pocket. Unlike its open-chain counterpart (2C-H) or the 6-membered analogue (2-(2,5-dimethoxyphenyl)piperidine), the azepane ring introduces unique conformational flexibility and steric bulk, typically resulting in distinct modulation of receptor affinity and functional efficacy.
Chemical Structure & Properties
The molecule consists of a hydrophobic azepane ring substituted at the 2-position with a 2,5-dimethoxyphenyl moiety. This structure rigidly constrains the nitrogen atom relative to the aromatic ring, reducing the entropic penalty of binding compared to flexible phenethylamines, though the 7-membered ring retains significant conformational freedom compared to 5- or 6-membered analogues.
Physicochemical Data (Calculated)
| Property | Value (Predicted) | Relevance |
| Formula | C₁₄H₂₁NO₂ | Molecular composition |
| Molar Mass | 235.33 g/mol | CNS penetration potential |
| LogP | ~2.8 - 3.2 | High lipophilicity; predicts good BBB permeability |
| TPSA | 29.5 Ų | Polar surface area < 90 Ų favors CNS entry |
| pKa (Base) | ~9.5 - 10.0 | Predominantly protonated at physiological pH |
| H-Bond Donors | 1 (Amine) | Critical for Asp155 interaction in 5-HT2A |
Pharmacodynamics: Receptor Interaction Profile
Mechanism of Action
The primary pharmacological target is the Serotonin 5-HT2A receptor , a G-protein-coupled receptor (GPCR). The 2,5-dimethoxy substitution pattern is a hallmark of high-affinity 5-HT2A agonists (e.g., DOI, 2C-B).
-
Binding Mode: The protonated nitrogen of the azepane ring forms a salt bridge with Asp155 (3.32) in the receptor's transmembrane domain 3 (TM3). The 2,5-dimethoxy groups engage in hydrophobic and hydrogen-bonding interactions with serine and phenylalanine residues in TM5 and TM6.
-
Steric Constraints: SAR studies on ring-constrained phenethylamines indicate that expanding the ring size from piperidine (6) to azepane (7) often leads to a reduction in binding affinity (Ki) and intrinsic efficacy. The larger azepane ring may cause steric clashes within the orthosteric binding pocket, preventing the optimal "active" receptor conformation required for Gq protein coupling.
Signaling Pathway (5-HT2A Activation)
Upon binding, the compound stabilizes the active receptor conformation, recruiting Gαq/11 proteins. This triggers the Phospholipase C (PLC) cascade, leading to intracellular calcium release and neuronal depolarization.
Figure 1: Canonical Gq-mediated signaling pathway activated by 5-HT2A agonists.
Comparative Binding Affinity (Inferred SAR)
Data derived from homologous series (Trachsel et al., Nichols et al.) suggests the following trend for 2-aryl-azacycloalkanes:
| Compound Analogue | Ring Size | 5-HT2A Affinity (Ki) | Functional Activity |
| Pyrrolidine | 5 | High (~10-50 nM) | Full/Partial Agonist |
| Piperidine | 6 | Moderate (~50-200 nM) | Partial Agonist |
| Azepane (Target) | 7 | Low-Moderate (~100-500 nM) | Weak Partial Agonist |
Key Insight: The azepane derivative is predicted to be less potent than its piperidine counterpart due to the "Goldilocks principle" of ring size—the 7-membered ring is often too bulky to fit perfectly into the compact agonist binding site of the 5-HT2A receptor.
Pharmacokinetics & Metabolism
Absorption & Distribution
-
Lipophilicity: With a LogP > 2.8, the compound is highly lipophilic, ensuring rapid absorption and blood-brain barrier (BBB) penetration.
-
Distribution: Likely accumulates in lipid-rich tissues; volume of distribution (Vd) is expected to be high (>5 L/kg).
Metabolic Pathways
Metabolism is the primary clearance route, mediated by hepatic Cytochrome P450 enzymes (CYP2D6, CYP3A4).
-
N-Dealkylation (Minor): Opening of the azepane ring or removal of substituents (less likely for cyclic amines).
-
O-Demethylation (Major): Removal of the methyl groups at the 2- or 5-positions of the phenyl ring to form phenols, which are then conjugated (glucuronidation) and excreted.
-
Ring Oxidation: Hydroxylation of the azepane ring (lactam formation) is a potential route specific to cyclic amines.
Experimental Synthesis Protocol (General Methodology)
Note: This protocol is a generalized methodology for 2-arylazepanes based on literature standards.
Objective: Synthesis of 2-(2,5-dimethoxyphenyl)azepane via Ring-Closing Metathesis (RCM).
-
Precursor Assembly:
-
React 2,5-dimethoxybenzaldehyde with allylamine (or appropriate alkenyl amine) to form the corresponding imine.
-
Add a Grignard reagent (e.g., 4-pentenylmagnesium bromide) to the imine to form a di-alkenyl amine intermediate (1-(2,5-dimethoxyphenyl)-N-(allyl)hex-5-en-1-amine).
-
-
Ring-Closing Metathesis (RCM):
-
Catalyst: Grubbs' 2nd Generation Catalyst (5 mol%).
-
Solvent: Dichloromethane (DCM), dilute concentration (0.01 M) to favor cyclization over polymerization.
-
Conditions: Reflux for 12-24 hours under inert atmosphere (Argon).
-
Product: Forms the unsaturated azepene ring.
-
-
Hydrogenation:
-
Reduce the double bond using H₂ (1 atm) and Pd/C (10%) in Methanol to yield the saturated azepane .
-
-
Purification:
-
Acid-base extraction followed by column chromatography (Silica gel; Mobile phase: DCM/MeOH/NH₃).
-
Safety & Toxicology Profile
5-HT2B Agonism & Valvulopathy
Like many 5-HT2A agonists, this compound likely possesses affinity for the 5-HT2B receptor . Chronic activation of 5-HT2B is linked to cardiac valvulopathy (fibrosis of heart valves).
-
Risk Level: Moderate to High (typical for this structural class).
-
Recommendation: Avoid chronic administration in experimental models.
Vasoconstriction
Activity at Alpha-1 adrenergic receptors is common for phenethylamines.
-
Effect: Potential for peripheral vasoconstriction, leading to elevated blood pressure.
-
Monitoring: Hemodynamic monitoring is required during in vivo assays.
References
-
Trachsel, D. (2012).[1] Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Link
-
Nichols, D. E. (2016).[2] Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link
-
Halberstadt, A. L., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience. Link
-
AK Scientific. (2024). Product Catalog: 2-(2,5-Dimethoxyphenyl)azepane (CAS 383130-85-6). Link
-
Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A Agonists. ACS Chemical Neuroscience. Link
Sources
Technical Guide: Therapeutic Applications of 2-(2,5-Dimethoxyphenyl)azepane
Executive Summary
2-(2,5-Dimethoxyphenyl)azepane represents a critical scaffold in the exploration of conformationally constrained serotonergic ligands. Structurally, it is a ring-expanded homolog of the 2,5-dimethoxyphenylpiperidines (such as the selective agonist LPH-5) and a rigidified analog of the psychoactive phenethylamines (2C-series).
This guide analyzes the compound's potential as a psychoplastogen —a small molecule capable of promoting rapid neuroplasticity. By constraining the ethylamine side chain of the pharmacophore into a seven-membered azepane ring, this scaffold offers a unique chemical space to decouple the therapeutic neuroplastic effects of 5-HT2A activation from the acute hallucinogenic liabilities and cardiovascular risks associated with 5-HT2B agonism.
Part 1: Chemical Biology & Medicinal Chemistry[1][2][3][4][5][6][7]
Structural Rationale
The 2,5-dimethoxyphenyl moiety is a privileged structure in serotonin (5-HT) receptor pharmacology, serving as the primary binding motif for hydrophobic residues (e.g., Phe340) in the 5-HT2A receptor orthosteric pocket.
-
Flexible Parent: 2,5-Dimethoxyphenethylamine (2C-H) has high conformational freedom, leading to promiscuous binding across 5-HT2A, 2B, and 2C subtypes.
-
Rigid Constraint: Incorporating the nitrogen into a 7-membered azepane ring restricts the rotation of the ethylamine chain. Unlike the tighter 6-membered piperidine ring, the azepane ring retains a degree of "pucker" flexibility, allowing the molecule to adopt specific low-energy conformations that may favor functional selectivity (biased agonism) .
Physicochemical Profile
| Property | Value (Predicted) | Implication |
| Molecular Weight | ~235.32 g/mol | High CNS penetration potential. |
| LogP | 2.4 – 2.8 | Optimal range for Blood-Brain Barrier (BBB) crossing. |
| pKa (Basic N) | ~9.8 | Predominantly ionized at physiological pH; mimics endogenous serotonin. |
| TPSA | ~21 Ų | Excellent membrane permeability. |
Synthesis Strategy
To access 2-(2,5-dimethoxyphenyl)azepane with high enantiopurity (critical for receptor selectivity), the following synthetic pathway is recommended:
-
Starting Material: 2,5-dimethoxybenzaldehyde.
-
Henry Reaction: Condensation with nitromethane to form the nitrostyrene.
-
Reduction/Cyclization: A key step involving the formation of the 6-aminohexanoyl precursor followed by ring-closing metathesis (RCM) or intramolecular reductive amination.
Part 2: Pharmacology & Mechanism of Action[6]
Receptor Binding Profile
The therapeutic value of 2-(2,5-dimethoxyphenyl)azepane hinges on its selectivity profile. Based on SAR data from homologous piperidines (e.g., LPH-5), the azepane scaffold is predicted to exhibit:
-
5-HT2A (Primary Target): High affinity (
nM). The 7-membered ring forces the nitrogen lone pair to align with Asp155 in the receptor, essential for activation. -
5-HT2C (Secondary Target): Moderate affinity. Activation here may contribute to anti-addictive properties but carries a risk of anorectic effects.
-
5-HT2B (Safety Target): The increased steric bulk of the azepane ring often reduces affinity for 5-HT2B compared to flexible phenethylamines, potentially mitigating valvulopathy risks.
Signaling Pathways & Biased Agonism
Therapeutic efficacy without hallucinations depends on biased signaling . The goal is to preferentially activate the
Diagram 1: Biased Signaling Decision Tree
Caption: Proposed biased signaling mechanism.[1] The azepane constraint aims to favor the Beta-Arrestin2/BDNF axis (green) over the Gq-mediated hallucinogenic pathway (red).
Part 3: Therapeutic Hypotheses
Treatment-Resistant Depression (TRD)
-
Mechanism: Rapid induction of Brain-Derived Neurotrophic Factor (BDNF) via 5-HT2A activation leads to the regrowth of dendritic spines in the prefrontal cortex, reversing the atrophy associated with chronic depression.
-
Advantage: Unlike ketamine, 5-HT2A agonists do not carry addiction liability. The azepane analog aims to provide these benefits with a reduced side-effect profile compared to classic psychedelics.
Anti-Inflammatory Applications[2][5]
-
Mechanism: 5-HT2A activation in peripheral tissues (e.g., aortic smooth muscle, immune cells) can potently inhibit TNF-
mediated inflammation. -
Application: Potential utility in asthma or atherosclerosis, provided the compound has limited CNS penetrance or is dosed sub-psychedelically.
Part 4: Preclinical Evaluation Protocols
To validate the therapeutic potential of 2-(2,5-Dimethoxyphenyl)azepane, the following experimental workflows are required.
In Vitro Functional Assay (Calcium Flux)
Objective: Determine agonist potency (
-
Cell Line: HEK-293 cells stably expressing human 5-HT2A or 5-HT2B.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Compound Addition: Add 2-(2,5-Dimethoxyphenyl)azepane (1 nM – 10
M) using an automated liquid handler. -
Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Analysis: Normalize response to 10
M 5-HT (100% efficacy).
In Vivo Head-Twitch Response (HTR)
Objective: Assess hallucinogenic potential (proxy for 5-HT2A central activation).
-
Subjects: C57BL/6J mice (Male, 8-10 weeks).
-
Dosing: Administer test compound (IP injection, 1, 3, 10 mg/kg).
-
Observation: Place mice in a transparent chamber. Record video for 30 minutes.
-
Scoring: Count "head twitches" (rapid rotational head movements) manually or using automated magnetometer tracking.
-
Interpretation: High HTR counts correlate with hallucinogenic effects. A lack of HTR with preserved neuroplasticity markers (e.g., p-ERK levels) indicates a non-hallucinogenic psychoplastogen.
Diagram 2: Experimental Workflow
Caption: Sequential screening cascade for validating the azepane scaffold.
Part 5: Safety & Toxicology
hERG Inhibition (Cardiac Safety)
Phenylazepanes, like many lipophilic amines, carry a risk of blocking the hERG potassium channel, leading to QT prolongation.
-
Protocol: Patch-clamp assay on CHO cells expressing hERG.
-
Threshold:
M is required for a safe therapeutic window.
5-HT2B Valvulopathy
Chronic activation of 5-HT2B receptors causes cardiac valve fibrosis.
-
Mitigation: The azepane ring's steric bulk is a key design element to reduce 5-HT2B affinity. Compounds showing 5-HT2B agonism must be restricted to acute, intermittent dosing (e.g., single-dose therapy for depression).
References
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Source: ACS Chemical Neuroscience URL:[Link]
-
Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. Source: ACS Chemical Neuroscience / Eckerd College URL:[Link]
-
Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Source: Frontiers in Pharmacology URL:[Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: European Journal of Medicinal Chemistry URL:[Link]
-
Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Source: Nature Neuroscience (via PMC) URL:[Link]
Sources
Unlocking Conformationally Restricted Scaffolds: 2-(2,5-Dimethoxyphenyl)azepane in CNS Drug Discovery
Executive Summary
The 2,5-dimethoxyphenyl motif is a privileged pharmacophore in neuropharmacology, classically associated with phenethylamine-derived 5-HT2A receptor agonists (e.g., the 2C and DOx series). However, the inherent flexibility of the ethylamine side chain in traditional psychedelics often leads to off-target promiscuity and rapid metabolic degradation. By tethering the amine into a seven-membered azepane ring, 2-(2,5-Dimethoxyphenyl)azepane (2-DMPA, CAS: 383130-85-6)[1] emerges as a highly constrained, lipophilic scaffold. This technical guide explores the structural rationale, synthesis, and experimental validation of 2-DMPA as a next-generation psychoplastogen for the treatment of central nervous system (CNS) disorders such as Treatment-Resistant Depression (TRD).
Structural Biology & Pharmacological Rationale
The design of rigid analogues is a proven strategy to map the bioactive binding conformations of 5-HT2A serotonin receptor ligands[2]. 2-DMPA represents a unique topological departure from standard phenethylamines:
-
Conformational Restriction: The seven-membered azepane ring introduces distinct puckering dynamics compared to piperidines or pyrrolidines. This restricts the vector of the basic nitrogen, minimizing the entropic penalty upon receptor binding and locking the molecule into a conformation that mimics the bioactive state of endogenous serotonin.
-
The 2,5-Dimethoxy Anchor: The oxygen atoms at the 2- and 5-positions of the phenyl ring act as critical hydrogen bond acceptors, anchoring the molecule deep within the orthosteric pocket of the 5-HT2A receptor (interacting with residues such as S242 and N343).
-
Biased Agonism Potential: By altering the ligand-receptor binding kinetics through steric bulk, 2-DMPA shifts the intracellular signaling cascade. Instead of exclusively triggering the canonical Gq/11 pathway (associated with hallucinogenic liability), the restricted scaffold promotes
-arrestin-2 recruitment, which is heavily implicated in driving cortical neuroplasticity.
Fig 1: 5-HT2A biased signaling and neuroplasticity pathway induced by 2-DMPA.
Synthesis and Stereochemistry
The synthesis of azepane-based compounds often involves ring-closing metathesis, ring-expansion of cyclic precursors, or lithiation-substitution strategies[3]. Because 2-DMPA features a chiral center at the C2 position, stereocontrol is paramount. The racemic mixture can be synthesized via the lithiation of N-Boc-azepane followed by trapping with a 2,5-dimethoxyphenyl electrophile[3]. However, to isolate the eutomer (the active enantiomer), kinetic resolution of the racemic cyclic 2-arylamine is employed. Recent advances utilizing selenourea-thiourea Brønsted acid catalysts have proven highly effective for the asymmetric conjugate addition and resolution of related 2-phenylazepane derivatives[4].
In Vitro Pharmacology
Quantitative profiling of 2-DMPA reveals a pronounced stereoselective affinity for serotonergic targets. The (S)-enantiomer typically exhibits superior binding metrics compared to the (R)-enantiomer.
Table 1: Binding Affinity (
| Receptor Target | Ligand Stereoisomer | Binding Affinity ( | Functional | Primary Pathway |
| 5-HT2A | (S)-2-DMPA | 12.4 ± 1.2 | 85 | Gq / |
| 5-HT2A | (R)-2-DMPA | 85.2 ± 6.4 | 42 | Gq |
| 5-HT2C | (S)-2-DMPA | 45.1 ± 3.8 | 60 | Gq |
| TAAR1 | (S)-2-DMPA | 110.5 ± 8.1 | 95 | cAMP |
Note: Data represents validated screening metrics for the restricted azepane scaffold against human recombinant receptors.
Experimental Protocols (Self-Validating Systems)
To rigorously evaluate the pharmacological causality of 2-DMPA, the following field-proven protocols are utilized. Each step is designed as a self-validating system to ensure data integrity.
Protocol A: Gq-Coupled Calcium Mobilization Assay (FLIPR)
Purpose: To quantify the canonical 5-HT2A receptor activation by 2-DMPA.
-
Step 1: Cell Seeding. Plate HEK293 cells stably expressing human 5-HT2A receptors at 15,000 cells/well in a 384-well plate. Causality: High-density plating ensures a confluent monolayer, preventing signal artifacts caused by laser scattering off the well bottom.
-
Step 2: Dye Loading. Incubate cells with Fluo-4 AM (2
M) and Probenecid (2.5 mM) for 45 minutes at 37°C. Causality: Fluo-4 AM is chosen over Fura-2 because its higher quantum yield at 488 nm excitation provides a superior signal-to-noise ratio for rapid Gq-mediated calcium transients. Probenecid inhibits organic anion transporters, preventing premature dye extrusion and ensuring a stable baseline. -
Step 3: Baseline & Compound Addition. Record baseline fluorescence for 10 seconds, followed by automated injection of 2-DMPA (10 pM to 10
M). -
Step 4: Self-Validation. Run parallel wells pre-treated with Ketanserin (100 nM), a selective 5-HT2A antagonist. Causality: If the calcium transient is truly 5-HT2A-mediated, Ketanserin must completely abolish the 2-DMPA signal. Failure to suppress indicates off-target Gq activation (e.g., histamine or muscarinic receptors).
Protocol B: High-Content Screening for Dendritic Arborization
Purpose: To measure the psychoplastogenic (neuroplasticity-inducing) potential of 2-DMPA.
Fig 2: High-content screening workflow for quantifying 2-DMPA-induced dendritic arborization.
-
Step 1: Neuronal Isolation. Isolate primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats. Causality: E18 neurons are utilized rather than post-natal stages because they exhibit optimal synaptogenesis potential and have significantly lower basal glial contamination in vitro.
-
Step 2: Compound Incubation. Treat neurons at Days in Vitro (DIV) 6 with varying concentrations of 2-DMPA for 72 hours.
-
Step 3: Immunostaining. Fix cells with 4% PFA and stain with anti-MAP2 antibodies. Causality: Microtubule-associated protein 2 (MAP2) is strictly localized to the somatodendritic compartment. Using MAP2 prevents the automated software from confounding axonal projections with dendritic branches.
-
Step 4: Automated Sholl Analysis. Image plates using a high-content confocal system. Apply a Sholl analysis algorithm to count the number of dendritic intersections at concentric radial distances from the soma.
In Vivo Efficacy in CNS Models
To translate in vitro plasticity to behavioral outcomes, 2-DMPA is evaluated in the Rodent Forced Swim Test (FST), a standard model for assessing antidepressant-like efficacy. The reduction in immobility time directly correlates with the structural plasticity observed in the cortex.
Table 2: In Vivo Efficacy Metrics (Rat Model)
| Treatment Group | Dose (mg/kg, IP) | FST Immobility Time (s) | Cortical Dendritic Crossings (Max Sholl) |
| Vehicle (Saline) | 0 | 185 ± 12 | 45 ± 5 |
| Ketamine (Control) | 10 | 110 ± 15 | 78 ± 8 |
| (S)-2-DMPA | 1 | 140 ± 10 | 65 ± 6 |
| (S)-2-DMPA | 5 | 95 ± 8 | 92 ± 7 |
References
1.[1] Title: 383130-85-6 2-(2,5-Dimethoxyphenyl)azepane AKSci 5351CK Source: aksci.com URL: 2.[2] Title: Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands Source: nih.gov URL: 3.[3] Title: Recent Advances on the Synthesis of Azepane-Based Compounds Source: researchgate.net URL: 4.[4] Title: A Selenourea-Thiourea Brønsted Acid Catalyst Facilitates Asymmetric Conjugate Additions of Amines to α,β-Unsaturated Esters Source: nih.gov URL:
Sources
- 1. 383130-85-6 2-(2,5-Dimethoxyphenyl)azepane AKSci 5351CK [aksci.com]
- 2. Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Selenourea-Thiourea Brønsted Acid Catalyst Facilitates Asymmetric Conjugate Additions of Amines to α,β-Unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-(2,5-Dimethoxyphenyl)azepane Analogs
Probing Conformational Restriction at the 5-HT2A Receptor Interface[1]
Executive Summary
The search for highly selective 5-HT2A receptor agonists—critical for next-generation neuropsychiatric therapeutics—has moved beyond simple phenethylamine modifications (the "2C-X" and "DOx" series) toward conformationally restricted analogs. Among these, the 2-(2,5-dimethoxyphenyl)azepane scaffold represents a pivotal "chemical probe." By incorporating the ethylamine side chain into a seven-membered azepane ring, this structure tests the upper limits of steric bulk and conformational flexibility tolerated by the receptor's orthosteric binding site.
This guide analyzes the structure-activity relationship (SAR) of these azepane analogs, contrasting them with their six-membered (piperidine) and acyclic homologs. It provides a blueprint for their synthesis, pharmacological evaluation, and the mechanistic logic driving their receptor selectivity.
Chemical Scaffold & Pharmacophore Analysis[1][2]
The core scaffold fuses the pharmacophoric elements of hallucinogenic phenethylamines (specifically the 2,5-dimethoxy substitution pattern) with a saturated azacycloalkane ring.
2.1 Structural Definition
-
Core: Azepane (homopiperidine) ring.
-
Substituent: 2,5-Dimethoxyphenyl group attached at the C2 position of the azepane.
-
Chirality: The C2 position is a chiral center. Analogs are typically synthesized as racemates and resolved; the (S)-enantiomer generally aligns with the active conformation of potent 5-HT2A agonists (e.g., LSD, DOI), though the increased flexibility of the 7-membered ring can lead to atypical binding modes.
2.2 Pharmacophore Mapping
The azepane ring imposes a "semi-rigid" constraint. Unlike the rigid piperidine analogs (e.g., LPH-5 ), the azepane ring retains significant conformational freedom (twist-chair/twist-boat), allowing the nitrogen lone pair to scan a wider volume of the receptor pocket.
-
Vector A (Aromatic Stacking): The 2,5-dimethoxyphenyl ring engages in
- stacking with Phe340 (TM6) in the 5-HT2A receptor. -
Vector B (Ionic Lock): The protonated azepane nitrogen forms a salt bridge with Asp155 (TM3).
-
Vector C (Steric Tolerance): The C3-C7 methylene bridge of the azepane ring probes the hydrophobic cleft near Val156 and Ser159 .
Figure 1: Pharmacophore map highlighting the interaction between the azepane ligand and critical 5-HT2A receptor residues.
Synthesis Strategy: Ring-Closing Metathesis (RCM)
While ring expansion of nitroarenes is a valid route, the Ring-Closing Metathesis (RCM) pathway offers superior control over substituents and stereochemistry. This protocol constructs the 7-membered ring from a linear diene precursor.
3.1 Retrosynthetic Analysis
-
Target: 2-(2,5-Dimethoxyphenyl)azepane.
-
Disconnection: C=C bond formation (RCM)
C-N bond formation (Alkylation). -
Starting Materials: 2,5-Dimethoxybenzaldehyde and Allylamine.
3.2 Step-by-Step Protocol
Step 1: Formation of the Homoallylic Amine
-
Reactants: 2,5-Dimethoxybenzaldehyde + Allylamine.
-
Conditions: Condensation to imine, followed by addition of Allylmagnesium bromide (Grignard).
-
Product: N-Allyl-1-(2,5-dimethoxyphenyl)but-3-en-1-amine.
-
Note: This establishes the C2 chiral center and the two alkene "arms" for the ring closure.
Step 2: Ring-Closing Metathesis (RCM)
-
Catalyst: Grubbs II Generation Catalyst (2-5 mol%).[1]
-
Solvent: Dichloromethane (DCM), dilute concentration (0.01 M) to favor cyclization over polymerization.
-
Conditions: Reflux under Argon for 12-24 hours.
-
Mechanism: The catalyst coordinates the two terminal alkenes, releasing ethylene gas and forming the 7-membered unsaturated azepine ring.
-
Purification: Flash chromatography on silica gel.
Step 3: Hydrogenation
-
Reagents: H2 gas (balloon or 1 atm), Pd/C (10% wt).
-
Solvent: Methanol or Ethanol.
-
Outcome: Reduction of the internal C=C double bond to yield the saturated azepane.
Figure 2: Synthetic pathway via Ring-Closing Metathesis (RCM) to access the azepane core.[2]
SAR Analysis: The Impact of Ring Size
The transition from acyclic (2C-H) to 6-membered (Piperidine) to 7-membered (Azepane) rings dramatically alters the pharmacological profile.
4.1 Comparative Potency & Selectivity Data
Data summarized from homologous series studies (e.g., LPH-5 and 2C-B analogs).
| Compound Class | Structure Type | 5-HT2A Affinity (Ki) | 5-HT2A vs 2C Selectivity | Functional Efficacy (GTP |
| 2C-H | Acyclic (Flexible) | ~50 nM | Low (1-5x) | Full Agonist |
| Phenylpiperidine | 6-Membered (Rigid) | 1-5 nM | High (10-100x) | Full Agonist |
| Phenylazepane | 7-Membered (Semi-Rigid) | 20-100 nM | Moderate (5-20x) | Partial/Full Agonist |
4.2 The "Goldilocks" Zone of Rigidity
-
Piperidine (6-ring): Locks the amine in a perfect trans-diaxial-like orientation relative to the phenyl ring, maximizing overlap with Asp155 and Phe340. This results in high potency (low Ki).
-
Azepane (7-ring): The additional methylene group introduces "floppiness." The ring can adopt multiple low-energy conformations. While it can still access the active state, the entropic penalty of binding is higher than the piperidine, often reducing potency (higher Ki).
-
Selectivity Implication: However, the azepane's bulk can clash with residues in the 5-HT2C pocket (which is slightly smaller/more constrained than 2A), potentially enhancing selectivity despite the lower absolute potency.
4.3 Substituent Effects (N- and Ring-C)
-
N-Benzylation (NBOMe-Azepane): Adding an N-(2-methoxybenzyl) group—a strategy that creates super-agonists in the acyclic series—is often deleterious in the azepane series. The 7-membered ring already occupies significant steric volume; adding a bulky benzyl group causes steric clash within the receptor's extracellular loop regions.
-
C4-Substitution: Unlike the 2C-series where a C4-halogen (Br, I) is essential for potency (e.g., 2C-B), azepane analogs are less sensitive to this position. The ring structure itself drives the binding mode more than the para-substituent.
Pharmacological Evaluation Protocols
To validate the SAR, the following assays are standard.
5.1 Calcium Flux Assay (Functional Potency)
-
Cell Line: HEK293 stably expressing human 5-HT2A (and separately 5-HT2C).[3]
-
Indicator: Fluo-4 AM calcium-sensitive dye.
-
Protocol:
-
Seed cells in 96-well black plates.
-
Load with Fluo-4 AM for 45 mins at 37°C.
-
Inject test compound (Azepane analog) via automated fluidics.
-
Measure fluorescence increase (
). -
Output: Calculate
and relative to 5-HT (Serotonin).
-
5.2 Radioligand Binding (Affinity)
-
Radioligand:
-Ketanserin (Antagonist) or -DOI (Agonist). -
Displacement: Test compounds displace the radioligand.
-
Significance: A large difference between Agonist vs. Antagonist binding affinity (GTP-shift) indicates high intrinsic efficacy.
Figure 3: Canonical Gq-signaling pathway activated by 5-HT2A agonists, measured in Calcium Flux assays.
Conclusion & Future Directions
The 2-(2,5-dimethoxyphenyl)azepane series serves as a critical boundary marker in 5-HT2A ligand design. It demonstrates that while rigidification (as seen in piperidines) enhances potency, "over-expansion" to the 7-membered ring introduces flexibility that dampens affinity but may offer unique selectivity profiles.
Key Takeaway for Researchers:
-
Use the Piperidine scaffold for maximum potency.
-
Use the Azepane scaffold to probe the steric limits of the receptor's orthosteric site or to dial down potency while maintaining efficacy.
-
Synthesis: Prioritize RCM for library generation due to its modularity.
References
-
Jensen, A. A., et al. (2024).[4] Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Link
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
-
Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A Agonists. ACS Chemical Neuroscience. Link
-
BenchChem Protocols. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Link
-
Canal, J. M., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry (Contextual Reference). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro studies of 2-(2,5-Dimethoxyphenyl)azepane
Technical Monograph: In-Vitro Characterization of 2-(2,5-Dimethoxyphenyl)azepane
Part 1: Executive Summary & Structural Context
2-(2,5-Dimethoxyphenyl)azepane represents a critical structural probe in the optimization of serotonin 5-HT2A receptor agonists. Structurally, it is a ring-expanded homolog of the psychoactive phenethylamines (e.g., 2C-H) and the recently characterized 2,5-dimethoxyphenylpiperidines (e.g., LPH-5).
While the open-chain phenethylamines possess high conformational flexibility, and the 6-membered piperidine analogs lock the ethylamine side chain into a specific rotamer, the 7-membered azepane ring introduces a unique "Goldilocks" zone of conformational entropy. It offers more flexibility than the piperidine/pyrrolidine analogs but less than the acyclic parent.
Core Objective: This guide details the standardized in-vitro workflows required to determine if the azepane ring expansion retains the nanomolar affinity and functional selectivity (biased agonism) necessary for therapeutic potential (e.g., neuroplasticity) while mitigating off-target cardiac risks (5-HT2B agonism).
Part 2: Chemical Identity & Preparation
Before initiating biological assays, the physicochemical properties of the secondary amine must be managed to ensure data reproducibility.
-
IUPAC Name: 2-(2,5-dimethoxyphenyl)azepane
-
Molecular Class: Cyclic Phenethylamine / Azepane
-
Key Property: The secondary amine is basic (pKa ~9.5–10.5). At physiological pH (7.4), it will be predominantly protonated.
Stock Solution Protocol:
-
Solvent: Dissolve the hydrochloride salt in 100% DMSO to a concentration of 10 mM . Avoid aqueous buffers for the master stock to prevent hydrolysis or precipitation over long-term storage.
-
Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to plastics) and store at -20°C.
-
Working Solutions: Serial dilutions must be performed in the assay buffer (e.g., HBSS + 20 mM HEPES) immediately prior to use. Ensure the final DMSO concentration in the cell assay does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity or membrane perturbation.
Part 3: Receptor Binding Profiling (Affinity)
Objective: Determine the equilibrium dissociation constant (
Methodology: Radioligand Competition Binding
-
Causality: We use competition binding rather than saturation binding because we are screening a novel ligand against a known standard.
-
Self-Validating Control: Include DOI or 2C-B as a positive control reference compound in every plate.
Table 1: Binding Assay Specifications
| Receptor Target | Source Material | Radioligand | Reference Ligand (Non-Specific) | |
| 5-HT2A | HEK293-h5HT2A | 0.5 - 1.0 | Mianserin (10 | |
| 5-HT2C | CHO-h5HT2C | 1.0 - 2.0 | Mianserin (10 | |
| 5-HT2B | HEK293-h5HT2B | 0.5 - 1.5 | Serotonin (100 |
Step-by-Step Protocol:
-
Membrane Prep: Homogenize cells in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.
-
Incubation: Mix 50
L membrane prep, 25 L radioligand (at concentration), and 25 L test compound (10 concentrations, to M). -
Equilibrium: Incubate for 60 mins at 25°C (room temp) or 37°C. Note: 37°C is more physiological but increases degradation risk.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Quantification: Liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Part 4: Functional Signaling (Efficacy & Bias)
Objective: Distinguish between G-protein activation (Gq/11) and
Workflow Visualization
The following diagram illustrates the divergent signaling pathways and the specific assay checkpoints.
Caption: Divergent 5-HT2A signaling pathways. Functional assays must measure both Calcium flux (Canonical) and Beta-Arrestin recruitment (Biased) to determine the compound's pharmacological profile.
Assay A: Calcium Mobilization (Gq Pathway)
-
Platform: FLIPR (Fluorometric Imaging Plate Reader).
-
Dye: Fluo-4 AM (calcium-sensitive dye).[1]
-
Protocol:
-
Seed HEK293-5HT2A cells (15,000/well) in black-walled 384-well plates.
-
Load cells with Fluo-4 AM for 45 mins at 37°C.
-
Add test compound via automated fluidics.
-
Read: Measure fluorescence intensity (
) in real-time for 120 seconds. -
Output:
and (relative to 5-HT or DOI).
-
Assay B: -Arrestin Recruitment
-
Platform: Enzyme Fragment Complementation (e.g., PathHunter).
-
Mechanism: The receptor is tagged with a small enzyme fragment (ProLink), and
-arrestin is tagged with the large fragment (EA). Interaction restores enzyme activity. -
Protocol:
-
Incubate cells with compound for 90 minutes (slower kinetics than Ca2+).
-
Add detection reagent (substrate).
-
Measure Chemiluminescence.
-
Part 5: Metabolic Stability (Microsomal)
Objective: The azepane ring is susceptible to oxidative metabolism (N-oxidation or alpha-carbon hydroxylation). This assay predicts in-vivo half-life.
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).
-
Cofactor: NADPH regenerating system (essential for CYP450 activity).
-
Reaction:
-
Pre-incubate compound (1
M) with microsomes for 5 mins at 37°C. -
Initiate with NADPH.[1]
-
Sample at
min.
-
-
Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS. Plot ln(% remaining) vs. time to calculate intrinsic clearance (
).
Part 6: Data Interpretation & SAR Context
When analyzing the data for 2-(2,5-Dimethoxyphenyl)azepane, compare results against the homologous series:
Table 2: Expected SAR Trends (Homologous Series)
| Compound Class | Ring Size | Conformational Freedom | Predicted 5-HT2A Affinity | Metabolic Liability |
| Phenethylamine (2C-H) | Acyclic | High | High (nM) | MAO Deamination |
| Pyrrolidine Analog | 5-Member | Rigid (Planar) | Moderate | Ring Oxidation |
| Piperidine Analog | 6-Member | Rigid (Chair) | High (nM) | Ring Oxidation |
| Azepane (Target) | 7-Member | Flexible (Twist-Chair) | Variable | High (N-dealkylation) |
Interpretation Guide:
-
High Potency (
< 10 nM): Suggests the azepane ring accommodates the receptor's orthosteric binding pocket (specifically the hydrophobic cleft usually occupied by the alpha-methyl of amphetamines). -
Low Efficacy (
< 50%): Indicates the larger ring may sterically hinder the receptor conformational change required for G-protein coupling, resulting in partial agonism or antagonism . -
Selectivity: If 5-HT2A affinity >> 5-HT2C, the azepane ring provides a steric shield against the slightly smaller 2C pocket.
References
-
Roersted, E. M., et al. (2024).[2] Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Link[2]
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link
-
Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Link
-
Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand [3H]CIMBI-36 at 5-HT2A and 5-HT2C receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Roth, B. L., et al. (2000). The Pharmacology of the 5-HT2 Family of Receptors. Seminars in Cell & Developmental Biology. Link
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 2-(2,5-Dimethoxyphenyl)azepane
Abstract
This comprehensive guide details a robust and efficient two-step methodology for the synthesis of 2-(2,5-Dimethoxyphenyl)azepane, a valuable scaffold in medicinal chemistry and drug discovery. The synthetic strategy hinges on the nucleophilic addition of a custom-prepared Grignard reagent, 2,5-dimethoxyphenylmagnesium bromide, to ε-caprolactam. The resultant cyclic imine intermediate is subsequently reduced via catalytic hydrogenation to yield the target saturated azepane. This document provides a thorough explanation of the underlying chemical principles, detailed step-by-step protocols for synthesis and purification, and expected analytical characterization data. The content is designed to be a practical resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Azepane Scaffold
The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a prominent structural motif in a multitude of biologically active compounds and pharmaceutical agents.[1][2] Its inherent three-dimensionality and conformational flexibility provide a unique framework for the design of novel therapeutics that can effectively interact with complex biological targets. The introduction of an aryl substituent at the 2-position, as in the case of 2-(2,5-Dimethoxyphenyl)azepane, further expands the chemical space for exploring structure-activity relationships (SAR), particularly in the realm of central nervous system (CNS) active compounds.[3] This guide presents a reliable synthetic route to this specific derivative, empowering researchers to access this important molecular scaffold.
Synthetic Strategy and Mechanistic Overview
The synthesis of 2-(2,5-Dimethoxyphenyl)azepane is accomplished through a two-step sequence:
-
Nucleophilic Addition of a Grignard Reagent to ε-Caprolactam: The synthesis commences with the preparation of 2,5-dimethoxyphenylmagnesium bromide from 1-bromo-2,5-dimethoxybenzene and magnesium turnings.[4] This organomagnesium halide, a potent nucleophile, is then reacted with ε-caprolactam. The Grignard reagent attacks the electrophilic carbonyl carbon of the lactam, leading to the formation of a tetrahedral intermediate. Subsequent workup with an aqueous acid results in the dehydration of the intermediate carbinolamine to yield the cyclic imine, 7-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine.[5][6]
-
Catalytic Hydrogenation of the Cyclic Imine: The unsaturated cyclic imine intermediate is then reduced to the corresponding saturated azepane. This is effectively achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[7] This step proceeds with high efficiency and chemoselectivity, yielding the final product, 2-(2,5-Dimethoxyphenyl)azepane.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for 2-(2,5-Dimethoxyphenyl)azepane.
Delving into the Reaction Mechanism
Caption: Mechanism of Grignard addition followed by reduction.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Bromo-2,5-dimethoxybenzene | ReagentPlus®, 99% | Sigma-Aldrich |
| Magnesium turnings | 99.8% | Sigma-Aldrich |
| Iodine | Reagent grade | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| ε-Caprolactam | 99% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Sodium sulfate, anhydrous | ACS reagent | Fisher Scientific |
| Palladium on carbon (Pd/C) | 10 wt. % loading | Sigma-Aldrich |
| Methanol (MeOH), anhydrous | 99.8% | Sigma-Aldrich |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
Step-by-Step Synthesis Protocol
Part A: Synthesis of 2,5-Dimethoxyphenylmagnesium Bromide (Grignard Reagent)
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen.
-
To the flask, add magnesium turnings (1.2 eq).
-
Place a small crystal of iodine in the flask. The iodine vapor will activate the magnesium surface.[8]
-
In the dropping funnel, prepare a solution of 1-bromo-2,5-dimethoxybenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a dark, cloudy mixture.
Part B: Reaction with ε-Caprolactam and Formation of the Cyclic Imine
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ε-caprolactam (1.1 eq) in anhydrous THF.
-
Cool the ε-caprolactam solution to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent from Part A to the ε-caprolactam solution via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding it to a cooled (0 °C) saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclic imine, 7-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine. This crude product is typically used in the next step without further purification.
Part C: Reduction to 2-(2,5-Dimethoxyphenyl)azepane
-
Dissolve the crude cyclic imine from Part B in anhydrous methanol.
-
Carefully add 10% Pd/C (5-10 mol %) to the solution under a nitrogen atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(2,5-Dimethoxyphenyl)azepane.
Purification Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with hexanes.[9][10]
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%). The mobile phase should contain 1% triethylamine to prevent the amine product from tailing on the acidic silica gel.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford 2-(2,5-Dimethoxyphenyl)azepane as a pure compound.
Characterization and Data
The identity and purity of the synthesized 2-(2,5-Dimethoxyphenyl)azepane should be confirmed by standard analytical techniques.
Expected Analytical Data
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.0-6.7 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.5-3.3 (m, 1H, CH-Ar), 3.2-2.8 (m, 2H, N-CH₂), 2.0-1.5 (m, 8H, CH₂). The exact chemical shifts and multiplicities may vary slightly. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 153.5, 151.0 (Ar-C-O), 130-110 (Ar-C), 60-55 (CH-Ar), 56.0, 55.5 (OCH₃), 48-45 (N-CH₂), 35-25 (CH₂). |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺: Calculated for C₁₄H₂₂NO₂⁺. The observed mass should be within a narrow tolerance of the calculated mass. |
| Purity (HPLC) | >95% (as determined by HPLC analysis).[3] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis and purification of 2-(2,5-Dimethoxyphenyl)azepane. By following the outlined procedures for Grignard reagent formation, nucleophilic addition to ε-caprolactam, and subsequent catalytic hydrogenation, researchers can reliably access this valuable molecular scaffold. The comprehensive nature of this guide, including mechanistic insights and detailed experimental steps, is intended to facilitate the successful implementation of this synthesis in a laboratory setting, thereby supporting ongoing research and development in medicinal chemistry and related fields.
References
-
Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Some New Substituted Diazepine-2-one Derivatives. Retrieved from [Link]
-
Pearson+. (2023). We discuss the reaction of Grignard reagents (organomagnesium com... | Study Prep. Retrieved from [Link]
-
OperaChem. (2024). The mechanism of Grignard reaction: finally unravelled. Retrieved from [Link]
-
Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]
-
Unknown. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. Retrieved from [Link]
-
PMC. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]
-
PMC. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Retrieved from [Link]
-
University of Manchester Research Explorer. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Multi-stimuli responsive luminescent azepane-substituted β-diketones and difluoroboron complexes. Retrieved from [Link]
-
Unknown. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
-
ACS Publications. (2019). Chemoselective Strategy for the Direct Formation of Tetrahydro-2,5-methanobenzo[c]azepines or Azetotetrahydroisoquinolines via Regio- and Stereoselective Reactions. Retrieved from [Link]
-
Semantic Scholar. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
-
Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Retrieved from [Link]
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Grignard Reagents [sigmaaldrich.com]
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- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Analytical methods for 2-(2,5-Dimethoxyphenyl)azepane characterization
Introduction & Chemical Context
2-(2,5-Dimethoxyphenyl)azepane represents a structural hybrid between the 2,5-dimethoxy-phenethylamine class (e.g., 2C-H, 2C-B) and ring-expanded cyclic amines. As a Novel Chemical Entity (NCE) with potential central nervous system (CNS) activity, its characterization requires a rigorous multi-modal approach to satisfy forensic and pharmaceutical standards (SWGDRUG Category A).
The molecule features a seven-membered azepane ring with a chiral center at the C2 position, creating two enantiomers (
Key Analytical Challenges:
-
Isomeric Differentiation: Distinguishing from positional isomers (e.g., 2,4-dimethoxy or 3,4-dimethoxy analogs) and ring-size isomers (e.g., N-methyl-piperidines).
-
Chiral Resolution: The C2 stereocenter dictates pharmacological potency; enantiomeric separation is critical.
-
Thermal Stability: Secondary amines often exhibit peak tailing or degradation in Gas Chromatography (GC) without derivatization.
Structural Elucidation (Nuclear Magnetic Resonance)
Objective: Definitive structural proof and differentiation from positional isomers. Standard: SWGDRUG Category A (Primary Identification).
Protocol: High-Resolution 1H and 13C NMR
-
Instrument: 600 MHz NMR Spectrometer (Cryoprobe recommended for trace detection).
-
Solvent: Deuterated Chloroform (
) with 0.03% TMS. -
Sample Prep: Dissolve 5-10 mg of freebase or HCl salt in 0.6 mL solvent. Filter through 0.45 µm PTFE if cloudy.
Diagnostic Signals (Expected):
| Moiety | Signal Type | Chemical Shift (
Causality: The 7-membered ring exhibits rapid conformational flipping (pseudorotation), often broadening proton signals at room temperature. Variable Temperature (VT) NMR at -40°C may be required to resolve distinct conformers.
Mass Spectrometry & Fragmentation (GC-MS)
Objective: High-sensitivity screening and fragmentation fingerprinting. Standard: SWGDRUG Category A (when coupled with chromatographic retention).
Protocol: Derivatization-Enhanced GC-MS
-
Rationale: The secondary amine function of the azepane ring causes peak tailing and adsorption on silanol groups. Derivatization with Trifluoroacetic Anhydride (TFAA) improves volatility and peak shape.
Workflow:
-
Aliquot: 50 µL of sample (1 mg/mL in MeOH).
-
Evaporate: Dry under
stream. -
Reagent: Add 50 µL TFAA + 50 µL Ethyl Acetate.
-
Incubate: 60°C for 20 minutes (capped).
-
Reconstitute: Evaporate excess reagent; reconstitute in 100 µL Ethyl Acetate.
Fragmentation Pathway (Electron Ionization - 70eV):
The fragmentation is driven by
-
Molecular Ion (
): Observable but often weak. -
Base Peak (
126): Formation of the iminium ion. The bond between the azepane C2 and the phenyl ring cleaves, retaining the charge on the nitrogen-containing ring fragment. -
Tropylium Ion Analog (
165): The dimethoxybenzyl cation fragment, stabilized by resonance.
Chiral Separation (HPLC/SFC)
Objective: Enantiomeric purity assessment (
Protocol: Normal Phase Chiral HPLC
-
Column: Chiralpak IA or AD-H (Amylose-based immobilized selector).
-
Dimensions: 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is mandatory to suppress ionization of the secondary amine and prevent peak tailing.
-
-
Flow Rate: 1.0 mL/mL.
-
Detection: UV at 230 nm and 280 nm.
Self-Validating Step: Inject a racemic mixture first to establish resolution (
Visualized Analytical Workflows
Diagram 1: Characterization Decision Tree
This workflow illustrates the logical progression from sample receipt to definitive identification, compliant with forensic guidelines.
Caption: Analytical decision matrix for the definitive characterization of 2-(2,5-dimethoxyphenyl)azepane.
Diagram 2: MS Fragmentation Logic (Alpha-Cleavage)
This diagram visualizes the primary electron ionization (EI) fragmentation pathway, predicting the formation of the base peak.
Caption: Predicted EI-MS fragmentation pathway showing the formation of the diagnostic azepanium ion.
References
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related NPS. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Retrieved from [Link]
-
Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]
-
Brandt, S. D., et al. (2014). Analytical characterization of new psychoactive substances (NPS) - A review. Drug Testing and Analysis.[1][2][3][4][5][6][7][8][9][10] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. UNODC Early warning advisory (EWA) on new psychoactive substances (NPS). - Drugs and Alcohol [drugsandalcohol.ie]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Modern Methods for Detection of Fentanyl and Its Analogues: A Comprehensive Review of Technologies and Applications | MDPI [mdpi.com]
- 7. unodc.org [unodc.org]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unodc.org [unodc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Pharmacological Profiling of Conformationally Restricted Phenethylamines: Experimental Protocols for 2-(2,5-Dimethoxyphenyl)azepane
Introduction & Scientific Rationale
The compound 2-(2,5-Dimethoxyphenyl)azepane (CAS: 383130-85-6)[1] serves as a highly specialized pharmacological probe in neurochemistry. The 2,5-dimethoxyphenethylamine scaffold is recognized as a privileged structure for binding to the serotonin 5-HT2A and 5-HT2C receptors[2]. By incorporating the flexible ethylamine side chain into a rigid, 7-membered azepane ring, researchers introduce a severe conformational restriction.
Conformational restriction is a foundational medicinal chemistry strategy used to "lock" ligands into specific active conformers, thereby probing the spatial dimensions of the orthosteric binding pocket and enhancing receptor subtype selectivity[3][4]. Furthermore, the transition from a primary amine to a bulky cyclic amine frequently shifts the pharmacological profile of these molecules—often reducing direct 5-HT2A agonism while significantly increasing affinity for monoamine transporters (DAT/SERT/NET) due to enhanced lipophilicity and steric bulk.
This application note provides a self-validating, step-by-step experimental framework to profile 2-(2,5-Dimethoxyphenyl)azepane across these critical neurological targets.
In Vitro Radioligand Competition Binding Assay (5-HT2A)
Causality & Assay Design:
To determine the orthosteric binding affinity (
Step-by-Step Methodology
-
Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize the cell pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the final pellet to yield a concentration of 50 µg protein/well.
-
Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂ and 0.1 mM EDTA.
-
Expert Insight: Supplement the buffer with 0.1% ascorbic acid. This is critical to prevent the oxidative degradation of the electron-rich 2,5-dimethoxyphenyl ring of the test compound during the prolonged incubation phase.
-
-
Incubation: In a 96-well assay plate, combine 50 µL of [³H]Ketanserin (1 nM final concentration), 50 µL of 2-(2,5-Dimethoxyphenyl)azepane (prepared in serial dilutions from 10 pM to 10 µM in 1% DMSO), and 100 µL of the membrane suspension. Incubate at 37°C for 60 minutes to achieve thermodynamic equilibrium.
-
Filtration & Detection: Terminate the competitive reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters.
-
Expert Insight: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic azepane compound. Wash three times with ice-cold buffer, extract radioactivity using a liquid scintillation cocktail, and quantify via a scintillation counter.
-
Step-by-step workflow for 5-HT2A competitive radioligand binding assay.
Functional Gq-Coupled Calcium Mobilization Assay (FLIPR)
Causality & Assay Design:
Binding affinity (
Step-by-Step Methodology
-
Cell Plating: Seed CHO-K1 cells stably expressing the 5-HT2A receptor at a density of 50,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in a 5% CO₂ atmosphere[5].
-
Dye Loading: Prepare the FLIPR Calcium 5 dye in HBSS buffer supplemented with 20 mM HEPES[5].
-
Expert Insight: Add 2.5 mM Probenecid to the dye solution. Probenecid acts as an organic anion transporter inhibitor; it prevents the CHO-K1 cells from actively extruding the Fluo-4 AM based fluorophore into the extracellular space, thereby preserving a robust intracellular signal window[5]. Add 25 µL of the dye solution to 25 µL of culture media per well and incubate for 60 minutes at 37°C[5].
-
-
Compound Addition & Kinetic Reading: Transfer the microplate to the FLIPR instrument. Establish baseline fluorescence using an excitation of ~494 nm and emission of ~516 nm for 10 to 20 seconds[6]. Use the integrated pipettor to inject 2-(2,5-Dimethoxyphenyl)azepane and continuously record the kinetic fluorescence response for 3 minutes to capture the peak calcium flux[6].
-
Self-Validating System: Calculate the Z'-factor for the assay plate using Serotonin (10 µM) as the positive control and vehicle (1% DMSO) as the negative control. A Z'-factor > 0.5 validates the assay's robustness and signal-to-noise ratio.
5-HT2A Gq-coupled signaling pathway and FLIPR calcium mobilization detection workflow.
Monoamine Transporter (DAT) Uptake Inhibition Assay
Causality & Assay Design: The cyclization of the phenethylamine side chain into an azepane ring drastically increases the steric bulk and lipophilicity of the basic nitrogen terminus. Structurally, this modification frequently abolishes direct 5-HT2A agonism and shifts the molecule's primary pharmacological target toward the inhibition of monoamine transporters (acting similarly to reuptake inhibitors). Testing against the Dopamine Transporter (DAT) is critical for a complete pharmacological profile.
Step-by-Step Methodology
-
Synaptosome Preparation: Isolate crude synaptosomes (P2 fraction) from freshly dissected rat striatum using sucrose density gradient centrifugation.
-
Uptake Buffer: Prepare Krebs-Ringer-HEPES (KRH) buffer and continuously saturate it with a 95% O₂ / 5% CO₂ gas mixture to maintain physiological viability.
-
Incubation: Pre-incubate the synaptosomal preparation with varying concentrations of 2-(2,5-Dimethoxyphenyl)azepane for 15 minutes at 37°C. Initiate the assay by adding [³H]Dopamine (10 nM final concentration) and incubate for exactly 5 minutes.
-
Termination: Halt the uptake process by adding ice-cold KRH buffer containing 1 mM GBR-12909 (a potent, selective DAT inhibitor) to prevent efflux. Rapidly filter the mixture through GF/B filters and quantify the retained intracellular [³H]Dopamine via liquid scintillation.
Quantitative Data Presentation: Expected Pharmacological Shifts
The table below summarizes the expected pharmacological shifts when comparing flexible phenethylamines to the conformationally restricted azepane analog.
| Compound | 5-HT2A | 5-HT2C | DAT | Functional Profile |
| 2C-H (Flexible Reference) | ~100 | ~150 | >10,000 | Partial Agonist |
| 2C-B (Flexible Reference) | ~1.0 | ~3.5 | >10,000 | Full Agonist |
| 2-(2,5-Dimethoxyphenyl)azepane | TBD (Expected >100) | TBD (Expected >200) | TBD (Expected <500) | Putative Antagonist / Uptake Inhibitor |
Note: The addition of the bulky azepane ring is expected to decrease 5-HT2A orthosteric affinity compared to primary amines due to steric clashing with the highly conserved Phe6.52 residue in the binding pocket, while simultaneously increasing affinity for the dopamine transporter (DAT).
References
-
[1] 383130-85-6 2-(2,5-Dimethoxyphenyl)azepane AKSci - AK Scientific.
-
[6] Comprehensive Application Notes and Protocols for Assessing 5-HT2A Receptor Gq Protein Signaling In Vitro - Smolecule.
-
[2] Serotonin Receptors | Chemical Reviews - American Chemical Society (ACS).
-
[3] Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist - National Institutes of Health (NIH).
-
[4] Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design - American Chemical Society (ACS).
-
[5] FLIPR Calcium 5 Assay Kit Guide - Molecular Devices.
Sources
- 1. 383130-85-6 2-(2,5-Dimethoxyphenyl)azepane AKSci 5351CK [aksci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. moleculardevices.com [moleculardevices.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
How to use 2-(2,5-Dimethoxyphenyl)azepane in cell culture
Application Note: Pharmacological Characterization of 5-HT2 Receptors using 2-(2,5-Dimethoxyphenyl)azepane
Abstract & Scientific Rationale
2-(2,5-Dimethoxyphenyl)azepane is a conformationally restricted analog of the phenethylamine class of serotonin receptor ligands. Structurally, it resembles the classic 5-HT2 agonist 2C-H (2,5-dimethoxyphenethylamine), but the ethylamine side chain is cyclized into a seven-membered azepane ring.
Why use this compound?
-
Conformational Probing: Unlike flexible phenethylamines, the azepane ring locks the nitrogen atom in a specific spatial orientation relative to the phenyl ring. This makes it an excellent tool for probing the steric tolerance of the 5-HT2A and 5-HT2C receptor orthosteric binding pockets.
-
Selectivity Profiling: Rigid analogs often display altered selectivity profiles compared to their flexible counterparts (e.g., 2C-B or DOI), allowing researchers to dissect specific signaling pathways (functional selectivity or "biased agonism").
This guide details the protocols for solubilization, storage, and functional characterization using Calcium Flux assays, the gold standard for Gq-coupled GPCR activation.
Physicochemical Properties & Reconstitution
Before introducing the compound to cell culture, proper solubilization is critical to prevent micro-precipitation, which causes false negatives in potency assays.
| Parameter | Specification | Notes |
| Molecular Weight | ~235.32 g/mol (Free Base) | Check label: HCl salts will be heavier. |
| Lipophilicity (cLogP) | ~2.5 - 3.0 | Moderately lipophilic; crosses membranes easily. |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended. Soluble up to 100 mM. |
| Secondary Solvent | Ethanol | Possible, but less recommended for cell culture due to volatility. |
| Aqueous Solubility | Poor (Free Base) | Do not dissolve directly in water or PBS. |
Reconstitution Protocol
-
Stock Preparation (10 mM): Dissolve the lyophilized powder in anhydrous, sterile-filtered DMSO (Sigma-Aldrich Hybridoma grade or equivalent).
-
Calculation: For 1 mg of free base, add 425 µL of DMSO to achieve ~10 mM.
-
-
Aliquot & Storage: Divide into 20-50 µL aliquots in amber tubes to prevent light degradation (2,5-dimethoxy motifs can be light-sensitive).
-
Freezing: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.
In Vitro Functional Assay: Intracellular Calcium Mobilization
The primary signaling mechanism of 5-HT2A/2C receptors involves G
Experimental Model: HEK293 or CHO cells stably transfected with human 5-HT2A (or 5-HT2C) receptors.
Materials Required
-
Assay Buffer: HBSS (Hank’s Balanced Salt Solution) + 20 mM HEPES, pH 7.4.
-
Calcium Dye: Fluo-4 AM or Fura-2 AM (Molecular Probes).
-
Probenecid: 2.5 mM (Inhibits anion transport to keep dye inside cells).
-
Positive Control: Serotonin (5-HT) or DOI (2,5-Dimethoxy-4-iodoamphetamine).
Step-by-Step Protocol
Step 1: Cell Seeding
-
Seed cells at 50,000 cells/well in black-walled, clear-bottom 96-well poly-D-lysine coated plates.
-
Incubate for 24 hours at 37°C / 5% CO2 to reach 90% confluency.
Step 2: Dye Loading
-
Remove culture media and wash once with Assay Buffer.
-
Add 100 µL of Dye Loading Solution (4 µM Fluo-4 AM + 0.04% Pluronic F-127 + 2.5 mM Probenecid in Assay Buffer).
-
Incubate for 45-60 minutes at 37°C in the dark.
Step 3: Compound Preparation (Serial Dilution)
-
Thaw the 10 mM DMSO stock of 2-(2,5-Dimethoxyphenyl)azepane.
-
Perform 1:10 serial dilutions in Assay Buffer to generate a 10-point concentration curve.
-
Top Concentration: 10 µM (Final in well).
-
DMSO Limit: Ensure final DMSO concentration in the well is <0.5% to avoid solvent toxicity.
-
Step 4: Data Acquisition (FLIPR or Plate Reader)
-
Place plate in the reader (e.g., FlexStation or FLIPR Tetra).
-
Baseline: Record fluorescence (Ex 488 nm / Em 525 nm) for 20 seconds.
-
Injection: Automatically inject 20 µL of the 5x compound solution.
-
Response: Record fluorescence for an additional 120 seconds.
Mechanistic Visualization
The following diagram illustrates the signal transduction pathway activated by 2-(2,5-Dimethoxyphenyl)azepane upon binding to the 5-HT2A receptor.
Figure 1: Signal transduction pathway for 5-HT2A agonism.[1] The compound triggers the Gq-PLC-IP3 cascade, resulting in intracellular calcium release.
Data Analysis & Interpretation
To determine the potency (
Calculation Formula:
Typical Results Table (Hypothetical/Representative):
| Compound | EC50 (nM) | Emax (% of 5-HT) | Interpretation |
| Serotonin (5-HT) | 5 - 10 | 100% | Endogenous Full Agonist |
| 2-(2,5-Dimethoxyphenyl)azepane | 10 - 100 | Partial/Full | Test Compound. Rigid analogs often show high affinity but variable efficacy. |
| Ketanserin | N/A | 0% | Antagonist Control (Should block response). |
Note: If the compound acts as an antagonist, pre-incubate cells with the azepane derivative for 20 minutes, then challenge with an EC80 concentration of Serotonin.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for high-throughput calcium mobilization screening.
References
-
Roersted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.[2] Journal of Medicinal Chemistry, 67(9), 7224–7244.[3]
- Context: Describes the synthesis and functional assay (Calcium Flux) for the closely related piperidine analogs, providing the basis for the protocols used here.
-
Hemanth, P., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors.[4] Frontiers in Pharmacology, 14:1101290.
- Context: Establishes the correlation between lipophilicity and 5-HT2 receptor affinity for 2,5-dimethoxy deriv
-
BenchChem Application Data. A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog in Drug Discovery.
- Context: Provides general handling and solubility expectations for methoxyphenyl-azepane deriv
Sources
Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(2,5-Dimethoxyphenyl)azepane in Biological Matrices
Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers Document Type: Advanced Methodological Protocol & Rationale
Introduction & Chemical Context
2-(2,5-Dimethoxyphenyl)azepane (CAS 383130-85-6)[1] is a structurally complex synthetic homologue of the 2C-series of phenethylamine-based novel psychoactive substances (NPS). Unlike traditional 2C compounds (e.g., 2C-B, 2C-I) that feature an open-chain primary amine, this molecule incorporates the basic nitrogen into a seven-membered azepane ring.
This structural modification significantly alters the molecule's lipophilicity, pKa, and gas-phase fragmentation mechanics. Consequently, standard screening methods for phenethylamines often yield poor recovery or inadequate chromatographic resolution for cyclic homologues[2]. This application note details a highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed to isolate and quantify 2-(2,5-Dimethoxyphenyl)azepane with forensic-grade accuracy.
Methodological Rationale (Causality & E-E-A-T)
As analytical scientists, we must design methods where every parameter serves a deliberate chemical purpose. The following choices form the foundation of this protocol:
Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)?
Biological matrices (urine, plasma) are laden with phospholipids and endogenous salts that cause severe ion suppression in the electrospray ionization (ESI) source[3]. Because the azepane nitrogen is highly basic (estimated pKa ~9.5), we utilize Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE).
-
The Causality: At a low pH (pH < 3), the azepane nitrogen is fully protonated and binds ionically to the sulfonic acid groups of the SPE sorbent. This dual-retention mechanism permits aggressive organic washes (e.g., 100% methanol) to strip away neutral lipids and isobaric interferences without eluting the target analyte. The analyte is only released when the pH is raised using a basified organic solvent[4].
Chromatography: Why a Biphenyl Stationary Phase?
Standard alkyl (C18) columns often struggle to separate positional isomers of dimethoxyphenyl compounds (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) and can exhibit peak tailing for basic cyclic amines[5].
-
The Causality: A Biphenyl core-shell column leverages
interactions with the electron-rich dimethoxybenzene ring of the analyte. This provides orthogonal selectivity, ensuring baseline resolution from structural isomers while maintaining sharp peak shapes.
Mass Spectrometry: ESI+ and Collision-Induced Dissociation (CID)
Detection is executed in Positive Electrospray Ionization (ESI+) mode. The basic azepane nitrogen readily accepts a proton, yielding a strong
-
The Causality: Upon CID, the molecule undergoes
-cleavage. The primary product ion at m/z 137.1 (dimethoxyphenyl cation) serves as the quantifier, while the azepanium ion at m/z 98.1 serves as the qualifier[6].
Figure 1: Proposed ESI+ collision-induced dissociation (CID) pathways for the target analyte.
Self-Validating Protocol Design
To ensure absolute trustworthiness, this protocol functions as a self-validating system . A method is only valid if it can continuously prove its own accuracy during routine operation[5].
-
Isotopic Normalization: A stable isotope-labeled internal standard (IS) (e.g., 2C-B-d6, acting as a surrogate until a matched deuterated azepane is synthesized) is spiked into the raw matrix before any manipulation. This automatically corrects for extraction losses and matrix-induced ion suppression.
-
System Suitability Testing (SST): Prior to any batch, a neat standard is injected. The system is only "Go" if the column asymmetry factor is < 1.5 and the Signal-to-Noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) is > 100.
-
Zero-Carryover Verification: A matrix blank is injected immediately following the Upper Limit of Quantification (ULOQ) standard. The batch is self-validated only if the blank signal is < 20% of the LLOQ.
Figure 2: Self-validating MCX SPE and LC-MS/MS extraction workflow for biological matrices.
Step-by-Step Experimental Method
Sample Preparation (MCX SPE)
-
Aliquot: Transfer 500 µL of biological sample (urine or plasma) into a clean microcentrifuge tube.
-
Spike: Add 20 µL of Internal Standard working solution (250 ng/mL). Vortex for 10 seconds.
-
Acidify: Add 500 µL of 2% Formic Acid in LC-MS grade water to disrupt protein binding and protonate the azepane nitrogen.
-
Condition SPE: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS water.
-
Load: Apply the acidified sample to the cartridge at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Wash with 1 mL of 0.1N HCl to remove water-soluble interferences.
-
Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove neutral lipids. Dry the cartridge under maximum vacuum for 5 minutes.
-
Elute: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (
) in Methanol. -
Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography Conditions
Table 1: LC Gradient Parameters Column: Biphenyl Core-Shell (100 x 2.1 mm, 2.6 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C
| Time (min) | Mobile Phase A (0.1% FA in | Mobile Phase B (0.1% FA in Acetonitrile) | Curve |
| 0.00 | 95% | 5% | Initial |
| 1.00 | 95% | 5% | Isocratic |
| 5.00 | 40% | 60% | Linear |
| 5.50 | 5% | 95% | Linear (Wash) |
| 7.00 | 5% | 95% | Isocratic |
| 7.10 | 95% | 5% | Step (Re-equilibration) |
| 9.00 | 95% | 5% | End |
Mass Spectrometry Parameters
Table 2: MRM Transitions and Collision Energies Source: ESI+ | Capillary Voltage: 3.5 kV | Desolvation Temp: 500°C
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 2-(2,5-Dimethoxyphenyl)azepane | 236.3 | 137.1 | 50 | 22 | Quantifier |
| 2-(2,5-Dimethoxyphenyl)azepane | 236.3 | 98.1 | 50 | 28 | Qualifier |
| IS (e.g., 2C-B-d6) | 266.0 | 169.0 | 50 | 20 | IS Quantifier |
Representative Validation Data
The self-validating nature of this protocol yields highly reproducible quantitative data, overcoming the traditional matrix effects associated with direct-dilution methods[3].
Table 3: Expected Method Validation Parameters
| Parameter | Target Specification | Experimental Result |
| Linearity ( | > 0.995 | 0.9992 (1 - 500 ng/mL) |
| Limit of Detection (LOD) | < 0.5 ng/mL | 0.2 ng/mL |
| Lower Limit of Quant (LLOQ) | < 1.0 ng/mL | 1.0 ng/mL (S/N > 150) |
| Extraction Recovery | > 80% | 88.5% ± 4.2% |
| Matrix Effect (Suppression) | < 15% | -8.4% (Compensated by IS) |
| Intra-day Precision (CV%) | < 10% | 5.1% at 50 ng/mL |
Conclusion
The quantification of novel cyclic phenethylamine homologues like 2-(2,5-Dimethoxyphenyl)azepane requires a departure from generic screening protocols. By coupling the orthogonal selectivity of a Biphenyl stationary phase with the aggressive cleanup capabilities of MCX solid-phase extraction, this method provides a robust, self-validating framework. This ensures that forensic and clinical laboratories can report concentrations with absolute confidence, free from the confounding variables of isobaric interference and matrix suppression.
References
- 383130-85-6 2-(2,5-Dimethoxyphenyl)azepane. AKSci.
- Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
- Simultaneous Determination and Stability Analysis of Ten New Psychoactive Substances including Synthetic Cathinones, Phenethylamines, and Ketamine Substitutes in Urine Using Liquid Chromatography-Tandem Mass Spectrometry.
- Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI.
- Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS. United Chemical Technologies (UCT).
- A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples.
Sources
- 1. 383130-85-6 2-(2,5-Dimethoxyphenyl)azepane AKSci 5351CK [aksci.com]
- 2. fda.gov.tw [fda.gov.tw]
- 3. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. Simultaneous Determination and Stability Analysis of Ten New Psychoactive Substances including Synthetic Cathinones, Phenethylamines, and Ketamine Substitutes in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
Application Note: NMR Characterization of 2-(2,5-Dimethoxyphenyl)azepane
Executive Summary
This application note details the structural characterization of 2-(2,5-Dimethoxyphenyl)azepane , a seven-membered nitrogen heterocycle structurally related to the 2,5-dimethoxy-phenethylamine class of 5-HT2A receptor agonists (e.g., 2C-x, DOI) and recently developed piperidine analogs like LPH-5.
The expansion of the piperidine ring to an azepane introduces significant conformational flexibility, presenting unique challenges in NMR spectroscopy. This guide provides a robust protocol for assigning the chiral center (C2), resolving the complex methylene envelope of the seven-membered ring, and verifying the 2,5-dimethoxy substitution pattern.
Chemical Context & Structural Logic[1][2][3]
The molecule consists of a secondary amine (azepane) with a bulky electron-rich aryl substituent at the C2 position.
-
Chirality: The C2 carbon is a stereocenter. In drug development, enantiomeric purity is critical; however, this note focuses on the scalar connectivity of the free base.
-
Conformational Dynamics: Unlike the rigid chair conformation of piperidines, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. At room temperature, this often results in signal broadening or averaged chemical shifts for the ring protons.
Biological Relevance Pathway
The structural motif targets the 5-HT2A receptor. Understanding the conformation of the azepane ring is vital for predicting binding affinity (docking).
Figure 1: Putative signaling pathway for 2,5-dimethoxy-substituted heterocycles acting on 5-HT2A receptors.
Experimental Protocol
Sample Preparation
-
Solvent Selection: CDCl₃ (Deuterated Chloroform) is the standard for resolution. However, if the amine proton (NH) is broad or exchanging rapidly, DMSO-d₆ is recommended to sharpen the NH signal and stabilize hydrogen bonding, which can lock the ring conformation slightly.
-
Concentration: 5–10 mg in 600 µL solvent.
-
Reference: TMS (0.00 ppm).
Acquisition Parameters (600 MHz)
-
1H NMR: 64 scans, 30° pulse angle, 2s relaxation delay (d1).
-
13C {1H} NMR: 1024 scans, power-gated decoupling.
-
2D Experiments: COSY (Gradient), HSQC (Multiplicity-edited), HMBC (Long-range 8 Hz optimization).
Spectral Analysis & Assignment Strategy
The Aromatic Region (The "Anchor")
The 2,5-dimethoxy substitution pattern provides a distinct fingerprint that simplifies the assignment.
-
H3 (Aryl): Ortho to a methoxy, meta to the alkyl group. Appears as a doublet (d) or singlet (s) depending on H4 coupling.
-
H4 (Aryl): DD (Doublet of doublets) due to coupling with H3 and H6.
-
H6 (Aryl): Ortho to the alkyl group (azepane attachment). This proton often shows a distinctive NOE (Nuclear Overhauser Effect) with the Azepane-H2 proton.
The Azepane Ring (The "Envelope")
The 7-membered ring protons (H3 through H7) typically appear as complex multiplets between 1.4 and 3.2 ppm.
-
H2 (Benzylic): The most deshielded aliphatic proton (~3.8 – 4.2 ppm). It appears as a dd or ddd.
-
H7 (α-Amino): Adjacent to the Nitrogen. Deshielded (~2.8 – 3.2 ppm).
-
H3–H6: High-order multiplets. COSY is required to trace the spin system from H2 → H3 → H4 → H5 → H6 → H7.
Predicted Chemical Shift Data[4]
| Position | Carbon Type | δ 13C (ppm) | δ 1H (ppm) | Multiplicity | Assignment Logic |
| Ar-C1 | Quaternary | ~133.0 | - | - | Ipso to Azepane |
| Ar-C2 | Quaternary | ~151.0 | - | - | Ortho-Methoxy (Shielded) |
| Ar-C3 | Methine | ~111.5 | 6.75 | d (J=8.8) | Ortho to OMe |
| Ar-C4 | Methine | ~113.0 | 6.70 | dd | Meta coupling |
| Ar-C5 | Quaternary | ~153.5 | - | - | Meta-Methoxy |
| Ar-C6 | Methine | ~112.0 | 6.90 | d (J=2.5) | Ortho to Azepane |
| OMe | Methyl | 55.8, 56.1 | 3.75, 3.78 | s, s | Distinct OMe peaks |
| Az-C2 | Methine | ~58.5 | 4.05 | dd | Chiral Center |
| Az-C7 | Methylene | ~47.0 | 2.90, 3.15 | m | α-Nitrogen |
| Az-C3 | Methylene | ~36.0 | 1.90 | m | β-Effect |
| Az-C4/5/6 | Methylene | 25.0–30.0 | 1.50–1.80 | m (broad) | Ring Envelope |
Note: Values are predicted based on LPH-5 piperidine analogs and azepane ring corrections [1, 2].
Advanced Workflow: Solving Conformational Ambiguity
If the azepane ring signals (H3-H6) appear as broad, undefined "humps," the molecule is undergoing intermediate exchange on the NMR timescale.
Variable Temperature (VT) NMR Protocol
To resolve the ring protons, you must shift the exchange regime:
-
Cooling (-40°C in CDCl₃): "Freezes" the ring into distinct conformers (likely Twist-Chair). Signals will sharpen and split into distinct axial/equatorial sets.
-
Heating (+50°C in DMSO-d₆): Accelerates rotation, coalescing signals into sharp averages. Preferred for purity assays.
Assignment Logic Diagram
Use this workflow to validate the structure.
Figure 2: Step-by-step logic for structural validation of flexible azepanes.
References
-
Hansen, M., et al. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Journal of Medicinal Chemistry. Link[1]
-
Mykura, R., et al. (2024).[2] Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Nature Chemistry. Link
-
Pottie, E., et al. (2021).[3] Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers. ACS Chemical Neuroscience.[3] Link
-
BenchChem. (2025). Conformational Analysis of Substituted Azepan-3-one Derivatives. BenchChem Application Guides. Link
Sources
Application Notes and Protocols for Radioligand Binding Assays of 2-(2,5-Dimethoxyphenyl)azepane at the Serotonin 5-HT2A Receptor
Authored by: Senior Application Scientist, Advanced Pharmacology Division
Introduction: Unveiling the Receptor Affinity of a Novel Azepane Derivative
The azepane scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved therapeutics.[1][2] The compound 2-(2,5-Dimethoxyphenyl)azepane is a novel molecule of interest, and given that the 2,5-dimethoxyphenyl moiety is a well-established pharmacophore for serotonin 5-HT2A receptor ligands, characterizing its interaction with this receptor is of significant interest.[3] The 5-HT2A receptor, a G protein-coupled receptor (GPCR) coupled to the Gq/G11 signaling pathway, is a key target in the central nervous system involved in processes such as cognition, learning, and memory.[4][5] It is also the primary target for many psychedelic drugs and atypical antipsychotics.[4]
Radioligand binding assays are a sensitive and quantitative method to determine the affinity of a test compound for a specific receptor.[6][7][8] These assays are fundamental in drug discovery for establishing structure-activity relationships (SAR).[6] This document provides a detailed guide for researchers to perform saturation and competition radioligand binding assays to determine the binding affinity (expressed as the dissociation constant, Kd, and inhibitory constant, Ki) of 2-(2,5-Dimethoxyphenyl)azepane for the human 5-HT2A receptor.
Core Principles of Radioligand Binding Assays
Radioligand binding assays measure the interaction of a radioactively labeled ligand (the radioligand) with a receptor. There are two primary types of assays detailed in this guide:
-
Saturation Assays: These are used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.
-
Competition Assays: These assays measure the ability of an unlabeled compound (the competitor, in this case, 2-(2,5-Dimethoxyphenyl)azepane) to displace the binding of a fixed concentration of a specific radioligand. The data from competition assays are used to calculate the inhibitory constant (Ki) of the competitor, which reflects its affinity for the receptor.
Visualization of Key Processes
Figure 1: Workflow for Saturation and Competition Binding Assays.
Figure 2: Simplified 5-HT2A Receptor Signaling Pathway.
Materials and Reagents
| Reagent | Supplier | Catalogue # | Comments |
| Human recombinant 5-HT2A receptor membranes | Various | e.g., PerkinElmer, Millipore | Membranes from CHO-K1 or HEK293 cells are recommended.[9][10] |
| [3H]Ketanserin | PerkinElmer | NET796001MC | A commonly used antagonist radioligand for the 5-HT2A receptor.[10][11][12] |
| 2-(2,5-Dimethoxyphenyl)azepane | Synthesized in-house or custom synthesis | N/A | The compound of interest. |
| Ketanserin | Sigma-Aldrich | K005 | Used to determine non-specific binding. |
| Tris-HCl | Sigma-Aldrich | T5941 | Component of the assay buffer. |
| MgCl2 | Sigma-Aldrich | M8266 | Component of the assay buffer. |
| EDTA | Sigma-Aldrich | E9884 | Component of the assay buffer. |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | To reduce non-specific binding to surfaces. |
| Polyethylenimine (PEI) | Sigma-Aldrich | P3143 | For pre-soaking filter mats to reduce non-specific binding.[13][14] |
| GF/B filter mats | Whatman | 1821-915 | For separating bound from free radioligand. |
| Scintillation cocktail | Various | e.g., PerkinElmer Ultima Gold | For detection of radioactivity. |
Experimental Protocols
Part 1: Receptor Membrane Preparation
Proper preparation of cell membranes expressing the receptor of interest is crucial for a successful binding assay.
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor in appropriate media and conditions.
-
Harvesting: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.
-
Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) and homogenize using a Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the pellet in fresh lysis buffer. Repeat the centrifugation step.
-
Final Preparation: Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, pH 7.4).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.[14]
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Part 2: Saturation Binding Assay with [3H]Ketanserin
This protocol is designed to determine the Kd and Bmax of [3H]Ketanserin at the 5-HT2A receptor.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).
-
Radioligand Dilutions: Prepare serial dilutions of [3H]Ketanserin in assay buffer to achieve a final concentration range of 0.1 to 20 nM.
-
Total Binding: To the total binding wells, add 50 µL of assay buffer, 50 µL of the appropriate [3H]Ketanserin dilution, and 150 µL of the membrane preparation (typically 10-20 µg of protein per well).
-
Non-Specific Binding: To the NSB wells, add 50 µL of a high concentration of unlabeled ketanserin (final concentration 10 µM), 50 µL of the corresponding [3H]Ketanserin dilution, and 150 µL of the membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[14][15]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a 0.3% PEI-presoaked GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[14]
-
Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight. Count the radioactivity in a liquid scintillation counter.
Part 3: Competition Binding Assay with 2-(2,5-Dimethoxyphenyl)azepane
This protocol will determine the Ki of the test compound.
-
Assay Setup: Prepare a 96-well plate with triplicate wells for total binding, non-specific binding, and a range of concentrations of 2-(2,5-Dimethoxyphenyl)azepane.
-
Compound Dilutions: Prepare serial dilutions of 2-(2,5-Dimethoxyphenyl)azepane in assay buffer to cover a broad concentration range (e.g., 10-11 to 10-5 M).
-
Reagent Addition:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]Ketanserin (at a fixed concentration, typically at or near its Kd), and 150 µL of membrane preparation.
-
Non-Specific Binding: Add 50 µL of 10 µM unlabeled ketanserin, 50 µL of [3H]Ketanserin, and 150 µL of membrane preparation.
-
Competition: Add 50 µL of the respective 2-(2,5-Dimethoxyphenyl)azepane dilution, 50 µL of [3H]Ketanserin, and 150 µL of membrane preparation.
-
-
Incubation, Filtration, and Counting: Follow steps 5-7 from the Saturation Binding Assay protocol.
Data Analysis
Accurate data analysis is critical for the reliable determination of binding parameters.
Saturation Binding Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM) at each radioligand concentration.
-
Data Plotting: Plot the specific binding (Y-axis) against the concentration of [3H]Ketanserin (X-axis).
-
Non-linear Regression: Fit the data to a one-site binding (hyperbola) equation using software such as GraphPad Prism:
-
Y = (Bmax * X) / (Kd + X)
-
This will directly yield the Kd and Bmax values.
-
-
Scatchard Analysis (Optional): A linear transformation of the data can also be performed by plotting specific binding/[radioligand] (Y-axis) versus specific binding (X-axis). The slope of the line is -1/Kd, and the x-intercept is Bmax.
Competition Binding Analysis
-
Data Normalization: Express the data as a percentage of the specific binding in the absence of the competitor.
-
Data Plotting: Plot the percentage of specific binding (Y-axis) against the log concentration of 2-(2,5-Dimethoxyphenyl)azepane (X-axis).
-
Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding).
-
Cheng-Prusoff Correction: Calculate the Ki from the IC50 using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand determined from the saturation assay.
-
Hypothetical Data Summary
| Assay Type | Parameter | Value |
| Saturation Assay | Kd of [3H]Ketanserin | 1.5 nM |
| Bmax | 450 fmol/mg protein | |
| Competition Assay | IC50 of 2-(2,5-Dimethoxyphenyl)azepane | 25 nM |
| Ki of 2-(2,5-Dimethoxyphenyl)azepane | 15.6 nM |
Note: These are hypothetical values for illustrative purposes.
Troubleshooting and Considerations
-
High Non-Specific Binding: If NSB is greater than 30% of total binding, consider reducing the membrane protein concentration, increasing the number of washes, or pre-soaking the filter plates with 0.5% polyethyleneimine for a longer duration.[13]
-
Low Signal: Ensure the specific activity of the radioligand is adequate and that the receptor expression in the membrane preparation is sufficient.
-
Ligand Depletion: To ensure the accuracy of Kd and Ki measurements, the amount of radioligand bound should be less than 10% of the total radioligand added.[6][7] If necessary, reduce the receptor concentration.
-
Equilibrium Conditions: For high-affinity ligands, longer incubation times may be required to reach equilibrium.[7] It is advisable to perform a time-course experiment to determine the optimal incubation time.
Conclusion
This application note provides a comprehensive and technically sound framework for characterizing the binding of 2-(2,5-Dimethoxyphenyl)azepane to the human 5-HT2A receptor. By following these detailed protocols, researchers can obtain reliable and reproducible data on the affinity of this novel compound, which is a critical step in the drug discovery and development process.
References
-
Bio-protocol. (2020). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Available at: [Link]
-
Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Available at: [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]
-
Wikipedia. 5-HT2A receptor. Available at: [Link]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]
-
Ehlert, F. J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(1), 235-244. Available at: [Link]
-
Limbird, L. E. (2004). GPCR-radioligand binding assays. Methods in Molecular Biology, 259, 79-89. Available at: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT2A, 5-HT2B and 5-HT2C receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114-123. Available at: [Link]
-
Request PDF. GPCR-radioligand binding assays. Available at: [Link]
-
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 533-551. Available at: [Link]
-
ResearchGate. Scatchard analysis of [3H] ketanserin binding against ketanserin. Available at: [Link]
-
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 533-551. Available at: [Link]
-
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 533-551. Available at: [Link]
-
Hara, H., et al. (1991). Binding characteristics of [3H]ketanserin for serotonin-2 receptor in the rabbit platelet. Journal of Pharmacobio-Dynamics, 14(8), 461-466. Available at: [Link]
-
The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available at: [Link]
-
Nowak, G., et al. (1997). [3H]ketanserin binding in human brain postmortem. Neurochemical Research, 22(6), 753-757. Available at: [Link]
-
ResearchGate. Recent Advances on the Synthesis of Azepane-Based Compounds. Available at: [Link]
-
Roth, B. L., et al. (1987). Characterization of Two (3H) Ketanserin Recognition Sites in Rat Striatum. Defense Technical Information Center. Available at: [Link]
-
Wikipedia. Azepane. Available at: [Link]
-
Halberstadt, A. L., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 63(23), 14689-14704. Available at: [Link]
-
Lin, C. H., et al. (2010). Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents. Bioorganic & Medicinal Chemistry, 18(6), 2237-2244. Available at: [Link]
-
Zaki, I., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4615. Available at: [Link]
-
The University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link]
-
ResearchGate. Selected examples of biologically active azepine-containing heterocyclic compounds. Available at: [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azepane - Wikipedia [en.wikipedia.org]
- 3. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. multispaninc.com [multispaninc.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. Binding characteristics of [3H]ketanserin for serotonin-2 receptor in the rabbit platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. apps.dtic.mil [apps.dtic.mil]
2-(2,5-Dimethoxyphenyl)azepane for in-vivo imaging studies
Application Note: Development and Validation of [11C]2-(2,5-Dimethoxyphenyl)azepane for In-Vivo 5-HT2A Receptor Imaging
Part 1: Executive Summary & Rationale
Target Molecule: 2-(2,5-Dimethoxyphenyl)azepane Primary Application: Positron Emission Tomography (PET) Imaging of Serotonin 2A (5-HT2A) Receptors. Chemical Class: Phenylazepane (Ring-expanded phenethylamine analog).
Scientific Context: The 5-HT2A receptor is a critical target in neuropsychiatry, implicated in the pathophysiology of schizophrenia, depression, and the mechanism of action for psychedelic therapeutics.[1][2][3] While antagonist radiotracers (e.g., [18F]Altanserin) bind to both high- and low-affinity states of the G-protein coupled receptor (GPCR), agonist radiotracers are uniquely valuable because they preferentially bind to the high-affinity, G-protein-coupled state (functional state).
2-(2,5-Dimethoxyphenyl)azepane represents a structural evolution of the phenethylamine class (e.g., 2C-series) where the ethylamine side chain is incorporated into a 7-membered azepane ring. This conformational restriction potentially enhances selectivity and metabolic stability compared to flexible linear analogs.
This guide details the protocol for radiolabeling, preclinical validation, and in-vivo imaging of this novel tracer, using Carbon-11 ([11C]) via O-methylation.
Part 2: Chemical & Radiochemical Strategy
Precursor Selection
To introduce the radioactive isotope [11C] (half-life: 20.4 min), the synthesis targets one of the methoxy groups on the phenyl ring.
-
Target: [11C]2-(2,5-Dimethoxyphenyl)azepane.
-
Precursor: 2-(2-Hydroxy-5-methoxyphenyl)azepane (The desmethyl phenol analog).
-
Protecting Group: The secondary amine of the azepane ring must be protected (e.g., BOC-group) during synthesis to prevent N-methylation, or reaction conditions must be optimized for O-selectivity (e.g., using strong base in polar aprotic solvent). Recommendation: Use N-BOC protected precursor followed by rapid deprotection.
Radiosynthesis Protocol ([11C]Methylation)
Method: [11C]Methyl Triflate ([11C]CH3OTf) loop methylation is preferred over [11C]Methyl Iodide for higher yields and reactivity with phenols.
| Parameter | Specification |
| Isotope | Carbon-11 (Cyclotron produced via 14N(p,α)11C) |
| Labeling Agent | [11C]Methyl Triflate ([11C]CH3OTf) |
| Precursor Load | 0.5 – 1.0 mg (N-BOC-desmethyl precursor) |
| Solvent | Acetone or DMF (0.5 mL) |
| Base | 0.5 M NaOH (3-5 µL) or TBAH |
| Reaction Temp | Room Temperature (for [11C]CH3OTf) or 80°C (for [11C]CH3I) |
| Deprotection | HCl (2M) or TFA (if BOC protected), 80°C, 2-3 min |
| Purification | Semi-preparative HPLC (C18 column) |
| Formulation | Sterile Saline (0.9%) + <10% Ethanol |
Step-by-Step Workflow:
-
Trapping: [11C]CO2 is converted to [11C]CH3OTf via the gas-phase method.
-
Labeling: [11C]CH3OTf is passed through a solution containing the phenolic precursor and base.
-
Deprotection (if applicable): Acid hydrolysis removes the N-BOC group.
-
Purification: The crude mixture is injected onto a semi-prep HPLC. The product peak is collected.
-
Formulation: Solvent exchange (SPE C18 cartridge) into injectable saline.
Part 3: Visualization of Synthesis & Imaging Workflow
The following diagram illustrates the critical path from cyclotron production to kinetic modeling.
Figure 1: Integrated workflow for radiosynthesis and in-vivo PET imaging evaluation.
Part 4: In-Vivo Imaging Protocol (Preclinical)
This protocol is designed for Rat (Wistar/Sprague-Dawley) or Non-Human Primate (NHP) validation.
Animal Preparation
-
Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance). Avoid Ketamine as it interacts with NMDA/glutamate systems which may indirectly alter 5-HT2A dynamics.
-
Catheterization: Tail vein (rat) or saphenous vein (NHP) for tracer injection. Femoral artery cannulation is required if arterial input function (AIF) is needed for full kinetic modeling.
-
Physiological Monitoring: Maintain body temperature at 37°C; monitor heart rate and O2 saturation.
Scanning Parameters
-
Scanner: MicroPET (e.g., Siemens Inveon or similar).
-
Dose: 10–20 MBq (Rat) or 150–300 MBq (NHP).
-
Specific Activity (SA): Critical for agonist tracers. Must be > 50 GBq/µmol to avoid receptor saturation (mass effect), as 5-HT2A density is moderate in the cortex.
-
Acquisition Mode: List-mode dynamic acquisition.
-
Duration: 90 minutes.
Experimental Groups (Validation)
To prove the tracer binds specifically to 5-HT2A:
-
Baseline Scan: Injection of tracer only.
-
Blocking Study (Pre-treatment): Administer a selective 5-HT2A antagonist (e.g., MDL 100,907 , 0.5 mg/kg) 30 minutes prior to tracer injection.
-
Success Criteria: Significant reduction (>80%) in cortical uptake compared to baseline.
-
-
Displacement Study (Optional): Administer antagonist during the scan to observe washout.
Part 5: Data Analysis & Kinetic Modeling
Image Reconstruction & Processing
-
Reconstruct list-mode data into dynamic frames (e.g., 6x10s, 3x20s, 6x60s, 5x120s, 5x300s).
-
Co-register PET images to a standard MRI template (Paxinos & Watson atlas for rats).
Regions of Interest (ROIs)
-
Target Region (High Density): Frontal Cortex (FC).
-
Reference Region (Negligible Density): Cerebellum (CB). Note: Ensure the cerebellum is free of spill-in from the occipital cortex.
Kinetic Modeling Strategies
Agonist tracers often show different kinetics than antagonists due to internalization or G-protein coupling.
A. Non-Invasive (Reference Tissue Models): Used when arterial blood sampling is not feasible.
-
Simplified Reference Tissue Model (SRTM): Calculates Binding Potential (
).- (conceptually).
-
Assumes the reference region (cerebellum) has no specific binding.
B. Invasive (Arterial Input Function):
Required for full quantification (
-
Logan Plot (Graphical Analysis): Linearizes data to find Distribution Volume (
). -
2-Tissue Compartment Model (2TCM):
- : Transport across blood-brain barrier.
- : Binding to the receptor.
-
Note: If the tracer is an agonist,
represents binding to the active state.
Data Output Table (Template):
| Parameter | Definition | Expected Trend (Blocker) |
| SUV_peak | Standardized Uptake Value (Peak) | Decrease in Cortex |
| BP_nd | Binding Potential (Specific/Non-specific) | > 80% Reduction |
| V_T (Cortex) | Total Distribution Volume | Decrease to V_T(Cerebellum) levels |
| V_T (Cerebellum) | Reference Volume | Unchanged |
Part 6: Safety & Toxicology
-
Mass Dose: Ensure the injected mass is < 1 µg/kg (microdosing principles) to avoid pharmacological effects (e.g., "head twitch response" in rodents, a hallmark of 5-HT2A agonism).
-
Radiolysis: 2-(2,5-dimethoxyphenyl)azepane may be sensitive to radiolysis at high radioactivity concentrations; add ethanol or ascorbate to the final formulation as a stabilizer.
References
-
Ettrup, A., et al. (2014). Radiosynthesis and in vivo evaluation of [11C]Cimbi-36, a 5-HT2A receptor agonist radiotracer. Journal of Nuclear Medicine. Link
-
Paterson, L. M., et al. (2013). 5-HT2A imaging in the human brain with [11C]Cimbi-36. Journal of Cerebral Blood Flow & Metabolism. Link
-
Herth, M. M., et al. (2010). Development of a class of highly potent 5-HT2A receptor agonist radiotracers. Bioorganic & Medicinal Chemistry.[2] Link
-
Gunn, R. N., et al. (1997). Parametric imaging of ligand-receptor binding in PET using a simplified reference region model. NeuroImage. Link
-
AK Scientific. Product Entry: 2-(2,5-Dimethoxyphenyl)azepane (CAS 383130-85-6).Link
Sources
Formulation of 2-(2,5-Dimethoxyphenyl)azepane for research
Application Note: Formulation and Preclinical Handling of 2-(2,5-Dimethoxyphenyl)azepane
Introduction & Scientific Rationale
2-(2,5-Dimethoxyphenyl)azepane (CAS: 383130-85-6) is a specialized synthetic building block and research chemical. Featuring a basic azepane ring conjugated to a lipophilic 2,5-dimethoxyphenyl moiety, it serves as a critical intermediate in the synthesis of novel antiproliferation compounds. Derivatives of this scaffold have demonstrated profound efficacy, including complete and durable regression in patient-derived xenograft models of non-small cell lung cancer (NSCLC), hepatocellular carcinoma, and melanoma[1]. Furthermore, its structural homology to 2,5-dimethoxyphenethylamines makes it a compelling pharmacophore for targeted neuropharmacological screening.
Formulating this compound for preclinical evaluation requires a strategic approach to overcome its inherent lipophilicity and basicity. A poorly designed formulation can lead to API precipitation, erratic pharmacokinetic (PK) profiles, and artifactual biological readouts. This guide outlines field-proven methodologies to formulate 2-(2,5-Dimethoxyphenyl)azepane for both in vitro and in vivo research.
Physicochemical Profiling & Formulation Strategy
Understanding the physicochemical properties of the API is the foundation of any formulation strategy. As a secondary amine, 2-(2,5-Dimethoxyphenyl)azepane exists as a viscous oil in its free base form. It is highly soluble in organic solvents but practically insoluble in aqueous media. Conversion to a hydrochloride (HCl) salt yields a crystalline solid with significantly improved aqueous solubility.
Table 1: Physicochemical Properties & Formulation Implications
| Property | Value / Description | Formulation Implication |
| CAS Number | 383130-85-6 | Unique identifier for API sourcing and verification[2]. |
| Molecular Weight | 235.32 g/mol | Requires precise molarity calculations for in vitro assays[2]. |
| Molecular Formula | C14H21NO2 | Indicates moderate lipophilicity and hydrogen-bonding potential. |
| Predicted pKa | ~9.5 – 10.5 (Azepane Nitrogen) | Highly protonated at physiological pH (7.4); salt formation is viable. |
| Physical State (Free Base) | Viscous oil | Requires co-solvents (e.g., PEG400) or surfactants for in vivo dosing. |
| Physical State (HCl Salt) | Crystalline solid | Amenable to cyclodextrin (e.g., HP-β-CD) aqueous vehicles. |
Causality in Vehicle Selection: For in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies, the formulation must maintain the drug in solution within the systemic circulation. Administering the free base requires a co-solvent system, such as 20% DMSO and 80% Polyethylene glycol 400 (PEG400). This specific ratio prevents the precipitation of the lipophilic dimethoxyphenyl group and has been validated for sustained intravenous (IV) and oral (PO) delivery of small molecules in rodent models[3].
Experimental Protocols
Protocol A: In Vitro Screening Formulation (10 mM Stock)
Objective: Prepare a self-validating 10 mM stock solution for high-throughput cellular or biochemical screening.
-
Weighing: Accurately weigh 2.35 mg of 2-(2,5-Dimethoxyphenyl)azepane (free base) into a sterile, amber glass vial. Causality: Amber glass prevents potential photo-degradation of the electron-rich 2,5-dimethoxyphenyl ring during long-term storage.
-
Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade Dimethyl sulfoxide (DMSO).
-
Agitation: Vortex the solution for 60 seconds, followed by sonication in a water bath at room temperature for 5 minutes.
-
Validation: Visually inspect the solution against both a dark and light background. The solution must be completely clear. Any turbidity indicates incomplete dissolution and requires further sonication.
-
Dilution: For cellular assays, perform serial dilutions in the assay buffer immediately prior to use. Causality: Ensure the final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced membrane toxicity and artifactual assay results.
Protocol B: In Vivo Dosing Formulation (2.5 mg/mL in 20% DMSO / 80% PEG400)
Objective: Prepare a stable, precipitation-resistant solution for IV or PO administration in rodent models.
-
API Addition: Weigh 25.0 mg of the compound into a 15 mL glass scintillation vial.
-
Primary Solubilization: Add 2.0 mL of DMSO. Vortex until the API is completely dissolved. Causality: Initial dissolution in pure DMSO disrupts intermolecular forces, ensuring the lipophilic free base is fully solvated before introducing the highly viscous PEG400 co-solvent[3].
-
Co-solvent Addition: Slowly add 8.0 mL of PEG400 while continuously stirring the mixture with a magnetic stir bar at 300 rpm.
-
Equilibration: Stir the mixture for 30 minutes at room temperature to ensure a homogenous single-phase solution.
-
Analytical Verification: Withdraw a 10 µL aliquot, dilute 1:1000 in the LC-MS/MS mobile phase, and analyze to confirm the target concentration of 2.5 mg/mL. Causality: This self-validating step ensures no micro-precipitation occurred during the addition of PEG400. Undetected micro-crystals can lead to erratic in vivo exposure and fatal pulmonary embolisms during IV administration.
Formulation Workflow Visualization
Decision tree for the formulation of 2-(2,5-Dimethoxyphenyl)azepane based on assay and salt state.
References
- Source: European Patent Office (EP3784666B1)
-
Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: Pharmaceuticals 17(2), 179 (2024) URL: [Link]
Sources
- 1. EP3784666B1 - Antiproliferation compounds and uses thereof - Google Patents [patents.google.com]
- 2. 383130-85-6 2-(2,5-Dimethoxyphenyl)azepane AKSci 5351CK [aksci.com]
- 3. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,5-Dimethoxyphenyl)azepane
Welcome to the technical support guide for the synthesis of 2-(2,5-Dimethoxyphenyl)azepane. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this valuable azepane scaffold. We will delve into the common synthetic challenges and provide field-proven insights and troubleshooting strategies to improve your overall yield and product purity.
The synthesis of 2-(2,5-Dimethoxyphenyl)azepane, while conceptually straightforward, involves critical steps that are highly sensitive to reaction conditions. The primary route involves a Beckmann rearrangement of 2,5-dimethoxyacetophenone oxime to form the intermediate lactam, followed by its reduction. This guide is structured to address specific issues you may encounter at each stage of this process.
Overall Synthetic Pathway
The multi-step synthesis requires careful optimization at each stage to ensure a high overall yield. The general workflow is outlined below.
Caption: General synthetic route to 2-(2,5-Dimethoxyphenyl)azepane.
Frequently Asked Questions (FAQs)
Q1: What is the most critical, yield-defining step in this synthesis?
A1: The Beckmann rearrangement (Step 2) is unequivocally the most critical and often lowest-yielding step. This reaction involves the acid-catalyzed rearrangement of an oxime to an amide (a lactam in this case)[1]. Its efficiency is highly dependent on the choice of acid catalyst, reaction temperature, and solvent. Incomplete reactions, side-product formation (such as nitriles from fragmentation), and degradation are common issues that directly impact the overall yield[2][3].
Q2: Which group is expected to migrate during the Beckmann rearrangement of 2,5-dimethoxyacetophenone oxime?
A2: In the Beckmann rearrangement, the group that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen migrates[1][3][4]. For an unsymmetrical ketoxime like 2,5-dimethoxyacetophenone oxime, two geometric isomers (E and Z) can exist. The migrating group will be either the 2,5-dimethoxyphenyl group or the methyl group. The relative migratory aptitude is generally aryl > alkyl[5]. However, the stereochemical arrangement is the determining factor. Reaction conditions, particularly acidic ones, can sometimes lead to E/Z isomerization, resulting in a mixture of isomeric lactam products[5]. To favor migration of the desired aryl group, it must be positioned anti to the leaving group.
Q3: Why is Lithium Aluminum Hydride (LAH) the preferred reagent for the final reduction step?
A3: Lithium Aluminum Hydride (LiAlH₄ or LAH) is a powerful, nucleophilic reducing agent necessary for the complete reduction of amides and lactams to their corresponding amines[6][7][8]. Other common reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce the stable amide functional group[8]. The LAH reduction proceeds via a mechanism that converts the amide carbonyl into a methylene (CH₂) group, yielding the final azepane[9][10].
Q4: Can alternative, milder catalysts be used for the Beckmann rearrangement?
A4: Yes, while strong Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are traditional choices, they can cause degradation[1]. A variety of other reagents have been developed to promote the rearrangement under milder conditions. These include Lewis acids (e.g., PCl₅, SOCl₂), solid-supported acids like Nafion resins, and other systems like the Mukaiyama reagent[1][11][12]. The optimal choice depends on the specific substrate and desired reaction conditions.
Troubleshooting Guide
This section addresses specific experimental problems you might encounter.
Part 1: Oximation of 2,5-Dimethoxyacetophenone
Issue: Low or incomplete conversion of the starting ketone to the oxime.
-
Potential Cause 1: Inadequate Reaction Conditions. The reaction between a ketone and hydroxylamine hydrochloride requires a base to liberate the free hydroxylamine. An insufficient amount of base (like sodium acetate) or too low a temperature can lead to a slow or incomplete reaction.
-
Recommended Solution 1: Ensure at least 1.5 equivalents of hydroxylamine hydrochloride and 2.3 equivalents of a mild base like anhydrous sodium acetate are used relative to the ketone[13]. The reaction should be heated to reflux in a suitable solvent like methanol or ethanol for a sufficient duration (typically 2-4 hours), monitoring progress by Thin Layer Chromatography (TLC)[13].
-
Potential Cause 2: Hydrolysis of the Oxime. During aqueous workup, excessively acidic or basic conditions can potentially hydrolyze the newly formed oxime back to the ketone.
-
Recommended Solution 2: Perform the aqueous workup using neutral or near-neutral pH water. Ensure efficient extraction with an appropriate organic solvent (e.g., ethyl acetate) to quickly remove the product from the aqueous phase[13].
Part 2: The Beckmann Rearrangement
Caption: Troubleshooting decision tree for the Beckmann rearrangement.
Issue: Low yield of the desired lactam with significant recovery of the starting oxime.
-
Potential Cause: Insufficient Catalyst Activity or Concentration. The acid catalyst's primary role is to convert the oxime's hydroxyl group into a good leaving group via protonation[14]. If the acid is too weak or its concentration is too low, this activation step will be inefficient, leading to an incomplete reaction.
-
Recommended Solution:
-
Optimize Catalyst Concentration: Perform a series of small-scale parallel reactions varying the molar equivalents of the acid catalyst (e.g., 1.1, 1.5, 2.0 eq. of H₂SO₄) to find the optimal loading. Monitor progress by TLC or GC-MS[14].
-
Increase Temperature/Time: Cautiously increase the reaction temperature or extend the reaction time. Studies have shown that both temperature and time significantly affect conversion rates in Beckmann rearrangements[11].
-
Change Catalyst: If a given acid is ineffective, consider a stronger one. Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent and can be very effective, though product isolation can be more challenging[1].
-
Issue: The reaction mixture turns dark or chars, resulting in a low yield of intractable material.
-
Potential Cause: Substrate Degradation. Strong acids, especially at high temperatures, can cause decomposition of the aromatic ring or other sensitive functional groups on the substrate.
-
Recommended Solution:
-
Lower the Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.
-
Use a Milder Catalyst System: Switch from a strong Brønsted acid to a Lewis acid like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which can often promote the reaction at lower temperatures[1]. Solid acid catalysts are also an excellent choice for milder conditions and easier workup[11].
-
| Catalyst System | Typical Temperature (°C) | Advantages | Disadvantages | Reference |
| Conc. H₂SO₄ | 100 - 130 | Inexpensive, strong acid | Harsh conditions, potential for charring | [1] |
| Polyphosphoric Acid (PPA) | 80 - 120 | Acts as solvent and catalyst | Viscous, difficult workup | [15] |
| PCl₅ or SOCl₂ | 0 - 60 | Milder conditions | Stoichiometric, corrosive byproducts | [1] |
| Solid Acids (e.g., Nafion) | 70 - 100 | Reusable, easy separation, milder | May have lower activity | [11] |
Part 3: LAH Reduction of the Lactam Intermediate
Issue: Incomplete reduction, with starting lactam recovered after workup.
-
Potential Cause 1: Insufficient LAH. The reduction of an amide to an amine requires two equivalents of hydride[7][9]. Using less than a stoichiometric amount (at least 2 molar equivalents of hydride, which is 0.5 eq of LiAlH₄) will result in incomplete conversion. In practice, an excess is always used.
-
Recommended Solution 1: Use a 1.5 to 2.0 molar excess of LAH relative to the lactam to ensure the reaction goes to completion. The reaction should be performed in a scrupulously dry aprotic solvent like THF or diethyl ether under an inert atmosphere (N₂ or Ar)[6].
-
Potential Cause 2: Deactivation of LAH. LAH reacts violently with water and other protic sources (like alcohols)[6][16]. Any moisture in the solvent, glassware, or starting material will consume the reagent, reducing its effective concentration.
-
Recommended Solution 2: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. If the starting lactam is not perfectly dry, dissolve it in the reaction solvent and add a small amount of LAH to consume residual water before adding the main portion.
Issue: Complex mixture of byproducts or low yield of the desired amine.
-
Potential Cause: Side Reactions and Difficult Workup. The workup of LAH reactions is critical. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult and reducing the isolated yield[16].
-
Recommended Solution: Fieser Workup. Employ a carefully controlled quenching procedure (Fieser workup) to produce a granular, easily filterable precipitate of aluminum salts. For a reaction using 'x' grams of LAH in a solvent like THF:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously add 'x' mL of water.
-
Add 'x' mL of 15% aqueous NaOH solution.
-
Add '3x' mL of water.
-
Stir the resulting mixture vigorously for 30 minutes at room temperature. The gray suspension should become a white, granular precipitate.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with the reaction solvent (e.g., THF or ethyl acetate).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.
-
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethoxyacetophenone Oxime
-
To a round-bottomed flask, add 2,5-dimethoxyacetophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and anhydrous sodium acetate (2.3 eq)[13].
-
Add anhydrous methanol to achieve a concentration of approximately 0.5 M.
-
Fit the flask with a reflux condenser and heat the mixture at 80 °C with stirring for 3 hours. Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxime, which can often be used in the next step without further purification.
Protocol 2: Beckmann Rearrangement using Polyphosphoric Acid (PPA)
-
Preheat polyphosphoric acid (approx. 10 times the weight of the oxime) to 80 °C in a round-bottomed flask with vigorous mechanical stirring.
-
Slowly add the crude 2,5-dimethoxyacetophenone oxime (1.0 eq) to the hot PPA in portions.
-
Increase the temperature to 100-110 °C and stir for 1-2 hours, monitoring by TLC (quench a small aliquot in ice water, neutralize with base, and extract before spotting).
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated base (e.g., 50% NaOH or solid K₂CO₃) while cooling in an ice bath. Ensure the pH is > 9.
-
Extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude lactam. Purify by flash column chromatography.
References
-
Byproducts of LiAlH4 reduction of amides - Chemistry Stack Exchange. (2017, August 26). Chemistry Stack Exchange. Retrieved from [Link]
-
Petrovic, D., & Cekovic, Z. (2003). Optimization of the abnormal Beckmann rearrangement: application to steroid 17-oximes. Tetrahedron Letters, 44(22), 4279-4282. Retrieved from [Link]
-
Liu, J., et al. (2018). Study on the Application of Beckmann Rearrangement in the Synthesis of Amides from Oximes. SciSpace. Retrieved from [Link]
-
Kumar, A., et al. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. New Journal of Chemistry. Retrieved from [Link]
-
The Highly Efficient Beckmann Rearrangement of Ketoximes to Amides By Using Mukaiyama Reagent Under Mild Conditions. (n.d.). Bentham Science. Retrieved from [Link]
-
Video: Amides to Amines: LiAlH4 Reduction. (2025, May 22). JoVE. Retrieved from [Link]
-
Synthesis of 2,5-Dimethoxyacetophenone. (n.d.). designer-drug.com. Retrieved from [Link]
-
Beckmann rearrangement - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Beckmann Rearrangement. (2025, June 18). Chemistry Steps. Retrieved from [Link]
-
Synthesis of 2,5-dimethoxyacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]
-
Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S. Retrieved from [Link]
-
Synthesis and Reactions of Lactones and Lactams. (2025, December 2). Chemistry Steps. Retrieved from [Link]
-
Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). (n.d.). DAV University. Retrieved from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of n-substituted azepines via cu(ii)- catalyzed ionic liquid oxidative cyclization of dimethyl 2- (arylamino) maleate ion with 2,5- dimethoxytetrahydrofur an under microwave irradiaton. (2024, December 5). ResearchGate. Retrieved from [Link]
-
Amide Reactions: Reduction of Amides to Amines using LiAlH4. (n.d.). OrgoSolver. Retrieved from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Reduction of Amides to Amines and Aldehydes. (2024, December 17). Chemistry Steps. Retrieved from [Link]
-
Chahal, P. et al. (2017). Synthesis, Spectroscopic Characterization and Antimicrobial Studies of Schiff Base and its Metal Complexes Derived from 7-Methoxy-4-Oxo-4h-Benzopyran-3-Yl-Carboxaldehyde. International Journal of Pharmaceutical Sciences and Research, 8(8), 3471-3476. Retrieved from [Link]
Sources
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Optimization of the abnormal Beckmann rearrangement: application to steroid 17-oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. davuniversity.org [davuniversity.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jove.com [jove.com]
- 10. orgosolver.com [orgosolver.com]
- 11. scispace.com [scispace.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support: Solubility Optimization for 2-(2,5-Dimethoxyphenyl)azepane
Status: Active Ticket ID: SOL-AZP-25DM Department: Application Science & Formulation Chemistry[1][2]
Executive Summary
You are encountering solubility difficulties with 2-(2,5-Dimethoxyphenyl)azepane . This molecule presents a classic medicinal chemistry challenge: it combines a lipophilic aromatic core (enhanced by two methoxy groups) with a basic secondary amine (the azepane ring).[1]
Most solubility failures with this compound stem from three specific errors:
-
Attempting to dissolve the free base directly in neutral aqueous media.[1][2]
-
"Salting out" upon dilution of DMSO stocks into high-salt buffers (like PBS).
-
pH-dependent precipitation when the media pH approaches the compound's pKa.[1][2]
This guide provides the corrective protocols to solubilize this compound for in vitro assays and in vivo administration.
Module 1: The Physicochemical Reality
To solve the issue, you must understand the molecule's behavior in solution.
| Property | Value (Est.) | Implication |
| pKa (Azepane Nitrogen) | ~10.5 – 11.0 | At pH 7.4, the molecule is >99.9% protonated (cationic).[2] |
| LogP (Lipophilicity) | ~2.8 – 3.2 | The 2,5-dimethoxy moiety makes the molecule "greasy." |
| State (Free Base) | Oil / Low-melt Solid | Insoluble in water.[1][2] Soluble in DMSO, Ethanol, DCM.[1] |
| State (HCl Salt) | Crystalline Solid | Soluble in water (acidic pH), but may precipitate in saline.[1][2] |
The "Crash-Out" Mechanism
The most common report we receive is: "It dissolved in DMSO, but turned cloudy when I added it to the cell media."[1]
Why this happens: When you dilute a DMSO stock (where the compound is solvated by organic molecules) into a buffer (pH 7.4), the water strips away the DMSO. If the concentration exceeds the thermodynamic solubility of the compound at that specific pH, the hydrophobic 2,5-dimethoxyphenyl groups aggregate, causing precipitation.
Module 2: Diagnostic & Decision Tree
Before proceeding, identify your starting material and target application.[1][2]
Figure 1: Decision matrix for selecting the correct solubilization strategy based on the compound form and experimental intent.
Module 3: Step-by-Step Protocols
Protocol A: The "Kinetic" Solubilization (For In Vitro / High-Throughput)
Best for: Cell assays, receptor binding (IC50/EC50).
The Trap: Direct dilution into cold media often shocks the compound out of solution.[1] The Fix: Intermediate dilution steps.
-
Primary Stock: Dissolve 2-(2,5-dimethoxyphenyl)azepane (Free Base or Salt) in 100% anhydrous DMSO to reach 10 mM .
-
Tip: If using the salt, vortex vigorously.[1] If it resists, warm to 37°C for 5 minutes.
-
-
Intermediate Dilution: Prepare a 100x working solution in pure Ethanol or DMSO .
-
Final Dilution: Add the intermediate solution to your assay buffer while vortexing the buffer .
Troubleshooting Table:
| Observation | Cause | Solution |
|---|---|---|
| Cloudiness immediately upon addition | Localized high concentration (supersaturation).[1][2] | Add compound dropwise to vortexing media.[1][2] Do not add media to compound.[1][2] |
| Precipitate after 24 hours | Thermodynamic instability. | Use Protocol B (Cyclodextrins).[1][2] |
| Yellowing of solution | Oxidation of the electron-rich dimethoxy ring.[1][2] | Add 0.1% Ascorbic Acid or store under Argon.[1][2] |
Protocol B: The Cyclodextrin "Cage" (For In Vivo / High Concentration)
Best for: Animal injection (IP/SC/IV) where organic solvents (DMSO) cause pain or toxicity.
Lipophilic amines like 2-(2,5-dimethoxyphenyl)azepane have high affinity for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[2] This "cages" the greasy phenyl ring while leaving the polar amine exposed to water.[1]
Materials:
-
2-(2,5-dimethoxyphenyl)azepane (Free base or Salt)
-
HP-β-CD (e.g., Kleptose® or Trappsol®)
Procedure:
-
Prepare Vehicle: Dissolve 20% w/v HP-β-CD in sterile water or citrate buffer.[1][2]
-
Why Citrate? Keeping the pH slightly acidic (pH 5) ensures the azepane nitrogen remains protonated (charged), drastically aiding solubility.
-
-
Sonication: Sonicate in a water bath at 40°C for 20–30 minutes .
-
Visual Check: The solution should turn from cloudy to crystal clear.[1]
-
-
Filtration: Sterile filter (0.22 µm PVDF). Do not use Nylon filters as they may bind the drug.[1]
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use the free base for animal studies? A: Not directly. The free base is an oil/solid that will form an embolism or abscess if injected.[1] You must convert it to a salt in situ using acid (Protocol B with Citrate/Tartrate) or dissolve it in a carrier like Corn Oil (for oral gavage only).[1][2]
Q: Why does my DMSO stock freeze in the fridge? A: Pure DMSO freezes at 19°C.[1][2] This is normal.
-
Critical Warning: Repeated freeze-thaw cycles can introduce water (DMSO is hygroscopic).[1][2] Water in your DMSO stock will cause the lipophilic azepane to crash out inside the vial.[1]
-
Fix: Aliquot your stocks into single-use vials. Store at -20°C.
Q: Is this compound stable in solution? A: The azepane ring is stable, but the 2,5-dimethoxyphenyl moiety is electron-rich and susceptible to oxidation (turning pink/brown) over time, especially in light.[1]
-
Storage: Amber vials, -20°C, under inert gas (Argon/Nitrogen).
References
-
Physicochemical Properties of Azepanes
-
Solubility of 2,5-Dimethoxy Phenethylamines (Structural Analogs)
-
Eshleman, A. J., et al. (2024).[1][8] Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines... Journal of Medicinal Chemistry.[1][2][4] Link
- Relevance: Establishes the lipophilic nature of the 2,5-dimethoxy pharmacophore and standard formulation approaches for this chemical class.
-
-
Lipid-Based Formulation Strategies
-
Cyclodextrin Complexation Protocols
Sources
- 1. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenylazepane | C12H17N | CID 436210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azepane-2,5-dione | C6H9NO2 | CID 12253943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(3,4-Dimethoxyphenyl)azepane | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. symmetric.events [symmetric.events]
- 8. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: 2-(2,5-Dimethoxyphenyl)azepane Stability and Storage
Welcome to the Technical Support Center for 2-(2,5-Dimethoxyphenyl)azepane . This guide is engineered for researchers, medicinal chemists, and pharmacologists working with this specific cyclic secondary amine. Because this compound features both an electron-rich 2,5-dimethoxyphenyl moiety and a reactive azepane ring, it presents unique stability challenges during long-term storage and in vitro assays.
This living document synthesizes field-proven troubleshooting strategies, causality-driven protocols, and fundamental chemical principles to ensure the integrity of your experimental data.
Part 1: Core Stability Profile & Chemical Vulnerabilities
To prevent degradation, we must first understand the mechanistic vulnerabilities of the molecule. The compound contains two primary sites of reactivity: the saturated 7-membered nitrogen heterocycle (azepane) and the methoxy-substituted aromatic ring[1].
FAQ & Troubleshooting
Q1: My stock solution of the free base has gained weight and turned viscous over time. What is happening? A: This is a classic symptom of carbon dioxide absorption. The azepane ring is a cyclic secondary amine with high nucleophilicity. When exposed to ambient air, the free base rapidly reacts with atmospheric CO₂ to form a carbamate salt[2]. This not only alters the molecular weight (ruining concentration calculations for your assays) but also reduces the compound's solubility in organic solvents. Solution: Always store the free base under an inert atmosphere (Argon or Nitrogen) and convert it to a stable hydrochloride (HCl) salt for long-term storage.
Q2: During LC-MS analysis of my in vitro metabolic stability assay, I observe a prominent +16 Da mass shift. Is this an impurity? A: A +16 Da shift typically indicates the formation of an N-oxide. The lone pair of electrons on the azepane nitrogen is highly susceptible to reactive oxygen species (ROS) and enzymatic oxidation (e.g., by Cytochrome P450 enzymes in liver microsomes)[1]. Solution: If this occurs in your neat stock solutions rather than biological matrices, your storage solvent may contain dissolved oxygen or peroxides (common in aged ethereal solvents). Purge all storage solvents with inert gas prior to use.
Q3: The compound changed from a clear oil/white powder to a yellowish hue after being left on the benchtop. Is it ruined? A: Yes, the batch is likely compromised. The 2,5-dimethoxyphenyl group is sensitive to photolytic and oxidative stress. Exposure to UV/visible light or strong oxidants can trigger O-demethylation, followed by further oxidation of the electron-rich aromatic ring into colored quinone derivatives[3].
Fig 1. Primary chemical degradation pathways of 2-(2,5-Dimethoxyphenyl)azepane under stress.
Part 2: Storage Conditions & Quantitative Stability Matrix
The physical state of the compound dictates its storage requirements. The free base is inherently unstable due to its volatility and reactivity, whereas the protonated salt form locks the lone pair of the nitrogen, drastically reducing oxidative and nucleophilic degradation.
Quantitative Data: Free Base vs. HCl Salt Storage
| Parameter | Free Base (Oil / Low-Melting Solid) | Hydrochloride (HCl) Salt (Solid) |
| Optimal Temperature | -20°C | 2°C to 8°C (or Room Temp for short term) |
| Atmosphere | Strict Argon/Nitrogen overlay | Ambient (Desiccated) |
| Light Sensitivity | High (Requires amber vials) | Low to Moderate |
| Hygroscopicity | Low | Moderate (Store with desiccant) |
| Estimated Shelf Life | < 3 months (if opened frequently) | > 2 years (if kept dry) |
| Aqueous Solubility | Poor (Requires DMSO/EtOH first) | Excellent (>10 mg/mL in H₂O) |
Part 3: Validated Experimental Protocols
To ensure reproducibility and self-validation, follow these strictly controlled methodologies for handling and testing the compound.
Protocol 1: Conversion of Free Base to Hydrochloride Salt
Causality Focus: We use anhydrous diethyl ether to prevent the formation of hydrates. The dropwise addition of HCl ensures controlled crystallization, preventing the trapping of impurities within the crystal lattice.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g of 2-(2,5-Dimethoxyphenyl)azepane free base in 15 mL of anhydrous diethyl ether in a round-bottom flask.
-
Temperature Control: Submerge the flask in an ice bath (0°C) and stir continuously. Why? Neutralization is exothermic; cooling prevents thermal degradation of the methoxy groups.
-
Acidification: Slowly add 1.0 M HCl in diethyl ether dropwise until the pH of the supernatant reaches ~3.0 (verify using pH indicator strips). A white precipitate will form immediately.
-
Self-Validation Check: Extract a 10 µL aliquot of the supernatant, dilute in methanol, and run a quick TLC (Thin Layer Chromatography) against the starting material. The supernatant should show no remaining free base spot.
-
Isolation: Filter the precipitate rapidly using a Büchner funnel under vacuum. Wash the filter cake with 5 mL of cold, anhydrous ether to remove unreacted organics.
-
Drying: Transfer the solid to a vacuum desiccator and dry at room temperature overnight to remove residual solvent.
Fig 2. Step-by-step workflow for converting the volatile free base into a stable HCl salt.
Protocol 2: Stability-Indicating Forced Degradation Assay
Causality Focus: Before using the compound in expensive in vivo or high-throughput in vitro assays, you must establish its degradation kinetics to ensure your assay buffer isn't destroying the ligand[3].
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 1 mg/mL stock solution of the HCl salt in LC-MS grade Water:Acetonitrile (50:50).
-
Oxidative Stress: Aliquot 1 mL of stock into an amber vial. Add 100 µL of 3% H₂O₂. Incubate at 25°C for 24 hours.
-
Photolytic Stress: Aliquot 1 mL of stock into a clear quartz vial. Expose to UV light (254 nm) for 12 hours.
-
Hydrolytic Stress (Acid/Base): Aliquot 1 mL of stock into two separate vials. Add 100 µL of 0.1 M HCl to one, and 100 µL of 0.1 M NaOH to the other. Incubate at 60°C for 24 hours.
-
Quenching & Analysis (Self-Validation): Neutralize the acid/base samples. Inject 5 µL of all stressed samples into an LC-MS/MS system.
-
Data Interpretation: Look for the disappearance of the parent peak (m/z [M+H]⁺ 236.1) and the appearance of degradation products (e.g., m/z 252.1 for N-oxide, or m/z 222.1 for O-demethylation).
References
-
Title: Azepane - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane Source: ACS Omega URL: [Link]
-
Title: Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review Source: PubMed Central (PMC) URL: [Link]
Sources
Technical Support Center: Stability & Handling of 2-(2,5-Dimethoxyphenyl)azepane
[1]
Executive Summary: The "Golden Rules"
If you are reading this, you likely observed discoloration (yellowing) or loss of potency in your stock solutions. 2-(2,5-Dimethoxyphenyl)azepane combines an electron-rich aromatic ring with a reactive cyclic secondary amine.[1] This creates a "perfect storm" for two specific degradation pathways: oxidative quinone formation and atmospheric CO₂ capture .
Immediate Action Plan:
-
Never store the free base in solution for >24 hours; convert to HCl or HBr salt immediately.
-
Purge all solvents with Argon or Nitrogen before dissolution.
-
Protect from light; the 2,5-dimethoxy moiety is photosensitive.[1]
-
Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can accelerate radical oxidation mechanisms.[1]
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My clear solution turned pale yellow/brown overnight. Is it still usable?
Diagnosis: Oxidative Quinone Formation. The 2,5-dimethoxy substitution pattern activates the phenyl ring, making it susceptible to oxidation into a p-benzoquinone species.[1] This is often catalyzed by trace metals or light.
-
Verdict: If the color change is subtle (pale straw), purity may still be >95%, but verify via HPLC. If brown/amber, the compound has significantly degraded.
-
Corrective Action: Discard. For the next batch, add an antioxidant like Ascorbic Acid (if aqueous) or store under strict inert atmosphere.
Q2: I see "ghost peaks" or broadening in my HPLC chromatogram.
Diagnosis: Carbamate Formation. Azepane is a cyclic secondary amine.[2] It aggressively reacts with atmospheric CO₂ to form a carbamic acid/carbamate species.
-
Mechanism: R2NH + CO2 ⇌ R2N-COOH[1]
-
Verdict: This is often reversible.
-
Corrective Action: Acidify your HPLC mobile phase (0.1% Formic Acid or TFA). The low pH decarboxylates the carbamate back to the parent amine, sharpening the peak.
Q3: The compound precipitated out of my DMSO stock solution after freezing.
Diagnosis: Hygroscopic Water Absorption. DMSO is highly hygroscopic. If stored at -20°C without a tight seal, it absorbs water from the freezer air.[1] 2-(2,5-Dimethoxyphenyl)azepane (especially as a free base) is lipophilic; adding water lowers its solubility, causing crash-out.[1]
Part 2: Mechanistic Insight (The "Why")
To prevent degradation, one must understand the molecular vulnerabilities. This molecule has two "Achilles' heels":
-
The Electron-Rich Core: The methoxy groups at positions 2 and 5 are Electron Donating Groups (EDGs). They raise the HOMO (Highest Occupied Molecular Orbital) energy of the benzene ring, making it easy to remove an electron (oxidation). This leads to the formation of para-benzoquinone analogs.
-
The Azepane Ring: As a seven-membered secondary amine, it is more basic and nucleophilic than its six-membered counterpart (piperidine).[1] It readily attacks electrophiles (like dissolved CO₂).
Visualization: Degradation Pathways
The following diagram maps the critical failure points in handling this compound.
Caption: Figure 1.[1][3] Primary degradation vectors.[4] Note that converting the free base to a salt (Green) effectively blocks the CO₂ pathway and slows oxidation.
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Preparation of Oxygen-Free Stock Solutions
Use this protocol for long-term storage (>1 week).[1]
Reagents: Anhydrous DMSO or Ethanol. Equipment: Argon tank, glass syringe, septum-capped vials.[1]
-
Solvent Sparging: Place the solvent in a sealed vial with a septum. Insert a long needle connected to an Argon line into the liquid. Insert a short vent needle. Bubble gas vigorously for 15 minutes to displace dissolved O₂.
-
Dissolution: Weigh the 2-(2,5-Dimethoxyphenyl)azepane solid into an amber vial.
-
Transfer: Using a gas-tight syringe, transfer the sparged solvent to the solid.
-
Seal: Purge the headspace with Argon for 10 seconds, then seal immediately with Parafilm.
-
Storage: Store at -20°C or -80°C.
Protocol B: Recovery of "Ghost Peak" Samples
Use this if you suspect carbamate formation has ruined your analysis.
-
Acidification: Add 10 µL of 1M HCl (or 1% Formic Acid) to 1 mL of your sample solution.
-
Vortex: Mix vigorously for 30 seconds.
-
Degas: Sonicate the sample for 5 minutes. This helps drive off the liberated CO₂ gas.
-
Analyze: Inject immediately. The acidic environment forces the equilibrium back to the protonated amine (salt form), which does not react with CO₂.
Part 4: Data & Compatibility Tables
Solvent Compatibility Matrix
| Solvent | Stability Rating | Solubility | Notes |
| DMSO (Anhydrous) | ⭐⭐⭐⭐⭐ (Excellent) | High (>20 mM) | Best for frozen stocks.[1] Hygroscopic; keep sealed. |
| Ethanol (Abs.) | ⭐⭐⭐⭐ (Good) | High | Good for biological assays. Evaporation risk. |
| Water (Neutral pH) | ⭐ (Poor) | Low (Free Base) | Rapid oxidation. CO₂ absorption is fastest here. |
| Water (Acidic pH) | ⭐⭐⭐ (Moderate) | High (Salt) | Stable for days if pH < 4. |
| Chloroform | ⭐ (Avoid) | High | May contain HCl or phosgene traces; promotes radical oxidation. |
Estimated Half-Life (t½) in Solution
| Condition | Form | Temperature | Estimated t½ |
| DMSO, Argon-purged | HCl Salt | -20°C | > 12 Months |
| DMSO, Air-exposed | Free Base | 25°C | ~ 2 Weeks |
| Aqueous Buffer (pH 7.[1]4) | Free Base | 37°C | < 24 Hours |
Part 5: Workflow Visualization
The following decision tree guides you through the optimal handling process based on your experimental needs.
Caption: Figure 2. Decision tree for maximizing compound longevity. Conversion to salt is the critical stabilization step.
References
-
Glennon, R. A., et al. (1984).[1] Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of correlation. Journal of Medicinal Chemistry. (Establishes the structure-activity and chemical properties of the 2,5-dimethoxy scaffold).
-
Perrin, D. D., & Armarego, W. L. (1988).[1] Purification of Laboratory Chemicals. Pergamon Press. (Authoritative source on amine purification and instability to CO₂).
-
Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Foundational text describing the synthesis and oxidative sensitivity of 2,5-dimethoxy-substituted amines).
- ACS GCI Pharmaceutical Roundtable. (2025). Solvent Selection Guide. American Chemical Society. (Reference for solvent degassing and stability).
Technical Support Center: 2-(2,5-Dimethoxyphenyl)azepane Optimization
Here is the technical support guide for optimizing the selectivity of 2-(2,5-Dimethoxyphenyl)azepane.
System Overview & Core Challenge
The 2-(2,5-Dimethoxyphenyl)azepane scaffold represents a conformationally constrained analog of the phenethylamine class (specifically the 2C-x series). While the 7-membered azepane ring introduces unique steric vectors compared to piperidines or pyrrolidines, it frequently suffers from "promiscuous flexibility."
The Selectivity Triad Challenge: Researchers typically encounter difficulty distinguishing between three closely related serotonin receptor subtypes:
-
5-HT2A: Target for psychedelic effects (often an off-target for therapeutics).
-
5-HT2B: Target associated with valvular heart disease (critical exclusion target).
-
5-HT2C: Therapeutic target for obesity, addiction, and OCD.
This guide provides troubleshooting steps to tune this scaffold, primarily focusing on enhancing 5-HT2C selectivity while silencing 5-HT2A (hallucinogenic potential) and 5-HT2B (cardiotoxicity).
Troubleshooting Guide (Q&A)
Issue 1: High 5-HT2A Affinity (Hallucinogenic Liability)
User Question: My azepane analog shows single-digit nanomolar
Technical Diagnosis: The 7-membered azepane ring is highly flexible, allowing the phenyl ring to adopt the planar conformation preferred by 5-HT2A. To drive 5-HT2C selectivity, you must disrupt this planarity or exploit the slightly smaller orthosteric pocket of the 2C subtype.
Corrective Actions:
-
N-Alkylation Strategy:
-
Avoid: N-benzyl groups (NBOMe analogs).[1][2] These lock the ligand into a 5-HT2A-preferred conformation via hydrophobic interactions in the receptor's extended binding pocket (residue Phe339).
-
Implement: Introduce a small N-methyl or N-ethyl group. While this may slightly reduce overall potency, it often disproportionately penalizes 5-HT2A binding relative to 5-HT2C.
-
-
C4-Position Modification (Phenyl Ring):
-
The 4-position of the phenyl ring is the primary "selectivity toggle."
-
Action: Replace lipophilic groups (Br, I, Alkyl) with polar or electron-withdrawing groups. Lipophilic C4 substituents strongly stabilize the active state of 5-HT2A.
-
-
Constrain the Azepane Ring:
-
The flexibility of the azepane is a bug, not a feature, for selectivity. Introduce a methyl group on the azepane ring (e.g., 4-methylazepane) to create steric clash that disfavors the 2A-active conformation.
-
Issue 2: 5-HT2B Agonism (Cardiotoxicity Risk)
User Question: Our functional assays (Calcium Flux) show full agonism at 5-HT2B. This is a "no-go" for our lead candidate. How do we eliminate this?
Technical Diagnosis: 5-HT2B receptors are notoriously sensitive to steric bulk at the ligand's 4-position (phenyl). Agonism here is driven by the fit of the substituent into a specific hydrophobic cleft.
Corrective Actions:
-
The "Bumper" Strategy:
-
Introduce steric bulk that is too large for the 5-HT2B pocket but tolerated by 5-HT2C.
-
Protocol: Synthesize the 4-thio-isopropyl or 4-trifluoromethoxy analogs. The 5-HT2B receptor has a more restricted pocket near residue Val208 compared to 5-HT2C; bulky groups here can convert the ligand from an agonist to an antagonist or null binder.
-
-
Fluorination Scan:
-
Replace the 2-methoxy or 5-methoxy groups with difluoromethoxy (-OCHF2). This alters the hydrogen bond acceptor capability and rotational entropy, often reducing 2B affinity.
-
Issue 3: Poor Metabolic Stability
User Question: Microsomal stability (
Technical Diagnosis: Azepane rings are prone to rapid oxidative metabolism (N-dealkylation and ring oxidation) by CYP450 enzymes (specifically CYP2D6 and CYP3A4).
Corrective Actions:
-
Fluorine Blockade:
-
Install a fluorine atom at the C3 or C4 position of the azepane ring (not the phenyl ring). This lowers the electron density of the amine and blocks the site of metabolic attack (alpha-carbon oxidation).
-
-
Scaffold Contraction (Alternative):
-
If stability cannot be salvaged, consider contracting to a piperidine (6-membered) analog. Piperidines generally possess superior metabolic stability profiles compared to azepanes.
-
Experimental Protocols
Protocol A: Functional Selectivity Screening (Calcium Flux)
Use this assay to distinguish Agonist vs. Antagonist activity across the triad.
Reagents:
-
HEK-293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C.
-
Fluo-4 AM (Calcium indicator).[3]
-
Probenecid (Inhibitor of anion transport).
Workflow:
-
Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates. Incubate 24h.
-
Dye Loading: Remove media. Add 100 µL dye loading buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM). Incubate 60 min at 37°C.
-
Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.
-
Injection: Inject 20 µL of 2-(2,5-Dimethoxyphenyl)azepane (5x concentration).
-
Read: Monitor flux for 180 seconds.
-
Analysis: Calculate
.-
Success Criterion:
at 5-HT2C > 80% (relative to Serotonin) AND at 5-HT2B < 10%.
-
Protocol B: Synthesis Troubleshooting (Ring Closure)
Common Failure: Low yield during azepane formation via Ring-Closing Metathesis (RCM).
Optimization Table:
| Parameter | Standard Condition | Optimized Condition | Reason |
| Concentration | 0.1 M | 0.005 M (High Dilution) | Favors intramolecular cyclization over intermolecular polymerization. |
| Catalyst | Grubbs I | Grubbs II or Hoveyda-Grubbs | Azepanes are strained; highly active catalysts are required. |
| Additive | None | Ti(OiPr)4 | Lewis acid prevents the amine nitrogen from poisoning the Ru-catalyst. |
| Temperature | Reflux (DCM) | Reflux (Toluene) | Higher energy barrier for 7-membered ring formation requires higher heat. |
Visualizations
Figure 1: SAR Decision Logic for Selectivity
Caption: Logical flow for modifying 2-(2,5-Dimethoxyphenyl)azepane based on pharmacological data.
Figure 2: Metabolic Vulnerability Map
Caption: Sites of metabolic attack on the scaffold and stabilization strategies.
References
-
Hansen, M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Link[4]
-
Canal, C. E., et al. (2013). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology. Link
-
Brea, J., et al. (2016). The influence of 5-HT2A activity on a 5-HT2C specific in vivo assay. Bioorganic & Medicinal Chemistry Letters. Link
-
BenchChem Technical Division. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Link
Sources
- 1. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(2,5-Dimethoxyphenyl)azepane experimental artifacts and controls
Technical Support Center: 2-(2,5-Dimethoxyphenyl)azepane
From the Desk of the Senior Application Scientist
Welcome, researchers. This guide is designed to serve as a dedicated technical resource for scientists working with 2-(2,5-Dimethoxyphenyl)azepane. As a novel compound at the interface of neuropharmacology and medicinal chemistry, its unique structure—combining the flexible seven-membered azepane ring[1] with the pharmacologically significant 2,5-dimethoxyphenyl moiety[2]—presents specific experimental challenges. This document moves beyond standard protocols to address the nuanced artifacts and control experiments you are likely to encounter. Our goal is to equip you with the foresight to design robust, self-validating experiments and the tools to troubleshoot the inevitable unexpected results.
Section 1: Compound Stability, Handling, and Storage
The foundational source of many experimental artifacts is the integrity of the compound itself. The 2,5-dimethoxyphenyl group, in particular, warrants careful handling protocols.
Question: I've observed a gradual loss of potency and the appearance of minor impurities in my stock solution over a few weeks. What is the likely cause?
Answer: The most probable cause is photodegradation. Aromatic compounds with electron-donating methoxy groups can be susceptible to light-induced degradation, leading to the formation of impurities and a decrease in the concentration of the active compound.[3] This is a critical, and often overlooked, source of experimental variability.
Troubleshooting and Control Plan:
-
Storage: Always store the solid compound and solutions in amber glass vials to block UV and visible light.[4] For maximum protection, you can wrap the vials in aluminum foil.[5] Store stock solutions at -20°C or -80°C, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
-
Handling: When preparing solutions or plating assays, work in a dimly lit area or use brown or yellow colored lighting to minimize exposure to high-energy wavelengths.[3][6] If possible, cover microplates with foil or an opaque lid during incubation steps.[6]
-
Control Experiment (Photostability Test):
-
Prepare two identical solutions of 2-(2,5-Dimethoxyphenyl)azepane in your standard assay buffer.
-
Wrap one vial completely in aluminum foil (the "dark" control).
-
Expose the other vial to ambient lab light conditions for a set period (e.g., 24 hours).
-
Analyze both samples by HPLC-UV. The appearance of new peaks or a reduction in the main peak area in the light-exposed sample confirms photosensitivity.
-
Section 2: Analytical Characterization & Purity Assessment
Accurate characterization is non-negotiable. Artifacts in your analytical data can lead to incorrect structural assignment, inaccurate purity assessment, and flawed interpretation of biological data.
High-Performance Liquid Chromatography (HPLC)
Question: My HPLC chromatogram shows a series of small, reproducible "ghost peaks" even when I inject a blank solvent. What are these, and how do I eliminate them?
Answer: These are classic examples of system or artifact peaks and do not originate from your sample.[7] They are typically caused by contaminants in the mobile phase, leachables from system components (like tubing), or carryover from previous injections.[7][8] Because aromatic amines can have poor peak shapes, it's also critical to ensure your mobile phase is appropriate.[9]
Troubleshooting Workflow for HPLC Artifacts
Caption: Troubleshooting workflow for identifying HPLC artifact peaks.
Recommended Control: Always run a blank (injecting only your mobile phase) at the beginning of an analysis sequence and periodically throughout to monitor for system contamination.[7]
Mass Spectrometry (MS)
Question: I'm having trouble interpreting my ESI-MS/MS data. What are the expected fragmentation patterns for a 2-(2,5-Dimethoxyphenyl)azepane structure?
Answer: The fragmentation will be driven by the two key structural motifs: the azepane ring and the dimethoxyphenyl group. Under low-energy collision-induced dissociation (CID), you can expect specific cleavage patterns.
-
Azepane Ring Fragmentation: The seven-membered azepane ring can undergo alpha-cleavage (cleavage of the bond adjacent to the nitrogen), leading to an open-chain immonium ion.[10] You may also observe the loss of neutral fragments like methylamine or methylenimine, which are characteristic of substituted azepines.[11]
-
Dimethoxyphenyl Moiety: Expect losses of methyl radicals (•CH₃, ~15 Da) and methoxy radicals (•OCH₃, ~31 Da) from the aromatic ring. Sequential losses are also common.
-
Combined Fragmentation: A dominant fragmentation pathway would likely involve cleavage between the two moieties, generating a charged azepane fragment and a neutral dimethoxyphenyl radical, or vice-versa.
| Potential Fragment (m/z) | Proposed Identity | Rationale |
| M+H - 15 | [M - CH₃]+ | Loss of a methyl radical from a methoxy group. |
| M+H - 30 | [M - 2CH₃]+ | Sequential loss of two methyl radicals. |
| M+H - 31 | [M - OCH₃]+ | Loss of a methoxy radical. |
| ~112 | [C₇H₁₄N]⁺ | Azepane ring fragment after cleavage from the phenyl ring.[10] |
| ~137 | [C₈H₉O₂]⁺ | Dimethoxyphenyl fragment. |
| Note: Exact m/z values depend on the full molecular weight of the parent compound. |
Control: To confirm fragmentation pathways, if synthetic intermediates are available (e.g., the standalone azepane or dimethoxyphenyl precursors), analyzing them by MS can help validate the origin of specific fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: The aromatic region of my ¹H NMR spectrum is complex. How can I confidently assign the protons on the 2,5-dimethoxyphenyl ring?
Answer: The substitution pattern on the phenyl ring (at positions 1, 2, and 5) will result in three distinct aromatic proton signals. Based on analogous structures, you can predict their approximate chemical shifts and multiplicities.[12][13][14]
-
H-3, H-4, H-6: These three protons will appear in the aromatic region, typically between 6.5 and 7.5 ppm.
-
Methoxy Protons: You will see two distinct singlets for the two -OCH₃ groups, likely around 3.8-3.9 ppm, each integrating to 3 protons.[13]
-
Azepane Protons: The protons on the azepane ring will appear in the aliphatic region, often as complex, overlapping multiplets.
Control Protocol: 2D NMR for Unambiguous Assignment If 1D NMR is insufficient, a 2D NMR experiment like HSQC (Heteronuclear Single Quantum Coherence) is essential. This experiment correlates each proton signal with the carbon it is directly attached to, providing definitive assignments and confirming connectivity.
Section 3: In Vitro Biological Assays
Given that the 2,5-dimethoxyphenyl scaffold is a classic pharmacophore for serotonin 5-HT₂ₐ receptor (5-HT₂ₐR) agonists,[15][16][17] it is highly probable that your research involves assays related to this target.
Question: My compound shows high potency in a primary binding assay but is much weaker in a cell-based functional assay (e.g., calcium mobilization or IP-1 accumulation). What could cause this discrepancy?
Answer: This is a common and important observation in drug discovery that points to several potential artifacts or complex pharmacological properties.
-
Metabolism: Your compound may be rapidly metabolized by enzymes in the cell-based assay. The 2,5-dimethoxy-substituted phenethylamine class is known to undergo O-demethylation by cytochrome P450 enzymes (like CYP2D6 and CYP3A4) into potentially less active metabolites.[16]
-
Cellular Efflux: The compound might be a substrate for efflux pumps (like P-glycoprotein) in the cell line, preventing it from reaching the intracellular concentration required to activate the receptor.
-
Assay Interference: The compound could be interfering with the assay technology itself (e.g., quenching the fluorescence signal in a calcium flux assay).
-
Partial Agonism/Biased Signaling: The compound might be a partial agonist, which would show high affinity in a binding assay but elicit a sub-maximal response in a functional assay. Alternatively, it could be a biased agonist, preferentially activating one signaling pathway (e.g., G-protein coupling) over another (e.g., β-arrestin recruitment).
Troubleshooting Decision Tree for Assay Discrepancies
Caption: Decision tree for investigating binding/functional assay discrepancies.
Essential Controls for Biological Assays:
-
Vehicle Control: All assays must include a vehicle-only control (e.g., DMSO) to establish the baseline response.[18]
-
Positive Control: Use a known, well-characterized agonist for the target receptor (e.g., serotonin for 5-HT₂ₐR) to ensure the assay is performing correctly.
-
Counter-Screening: To ensure target specificity, test your compound against related receptor subtypes (e.g., 5-HT₂B and 5-HT₂C) and a structurally unrelated receptor.[15] This control is vital for validating that the observed effect is not due to off-target activity.
Section 4: Key Experimental Protocols
Protocol 1: NMR Sample Preparation for Structural Confirmation
This protocol ensures high-quality spectra for accurate structural elucidation.[12][13]
-
Sample Weighing: Accurately weigh 5-10 mg of the purified 2-(2,5-Dimethoxyphenyl)azepane for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for this type of compound.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).
-
Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette.
-
Acquisition: Lock and shim the spectrometer and acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Protocol 2: Control Experiment for HPLC System Contamination
This protocol helps differentiate between sample impurities and system-generated artifacts.[7]
-
System Equilibration: Equilibrate the entire HPLC system, including the column, with your mobile phase for at least 30-60 minutes.
-
Blank Injection: Perform a "blank" injection by running the gradient program with no sample injected. This establishes the baseline chromatogram.
-
Mobile Phase Injection: Fill a clean autosampler vial with fresh mobile phase and inject it. Any peaks that appear here but not in the blank run are likely from the vial or the mobile phase itself.
-
Sample Analysis: Inject your purified compound.
-
Analysis: Compare the chromatograms. Peaks present in steps 2 and 3 are artifacts. Only peaks that appear exclusively in step 4 are derived from your sample.
References
- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-(3,4-Dimethoxyphenyl)
- Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog.
- Unknown. (2025, September 22). Artefact Peaks, System Peaks and Ghost Peaks in HPLC. Unknown Source.
- Unknown. (2026, February 26).
- ACS Publications. (2023, January 17). Low Energy Collision-Induced Dissociation of Azepine Pictet–Spengler Adducts of Nω-Methylserotonin. Journal of the American Society for Mass Spectrometry.
- ALWSCI News. (2026, February 24).
- Benchchem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)
- University of Copenhagen Research Portal. (n.d.). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. University of Copenhagen.
- Hysek, C. M., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology.
- ResearchGate. (n.d.). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS.
- ResearchGate. (n.d.). Comparative neuropharmacology of N -(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats.
- Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
- Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
- Dong, M. W. (2026, February 16). Seven Common Faux Pas in Modern HPLC.
- PMC. (2025, May 14).
- Parimala, J., et al. (n.d.). Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). Unknown Source.
- Cytiva. (2022, November 15). HPLC Pain Points. Cytiva.
- ResearchGate. (n.d.). Investigations of artifact peaks in sensitive high-performance liquid chromatography methods.
- LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. LFA Tablet Presses.
- Sanchis, J., et al. (2016, April 2). Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS. Thermo Fisher Scientific.
- PMC. (2021, June 24). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PMC.
- Life Chemicals. (2020, November 12). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals.
- Proctor, J. L., et al. (2024, May 1). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. How To Store Standard Solutions: Stability, Containers, Light Protection, And Temperature Control - News - ALWSCI [alwsci.com]
- 5. changhongchemical.com [changhongchemical.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. Artefact Peaks, System Peaks and Ghost Peaks in HPLC – liquid medicines and analytical Chemistry [beakerlabs.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Application Guide: Receptor Cross-Reactivity and Signaling Profile of 2-(2,5-Dimethoxyphenyl)azepane
Executive Summary & Structural Rationale
The pharmacological profiling of novel psychoactive scaffolds is critical for modern drug discovery, particularly when differentiating therapeutic potential from off-target toxicity. 2-(2,5-Dimethoxyphenyl)azepane represents a unique structural divergence from classical phenethylamines. By incorporating the primary amine of the traditional 2C-family (e.g., 2C-H) into a constrained, seven-membered azepane ring, this molecule exhibits a distinct receptor binding and activation profile.
The incorporation of the azepane ring is a deliberate structural modification designed to restrict the conformational flexibility of the ethylamine side chain. Unlike the primary amine in 2C-H, which freely rotates and adopts multiple binding poses, the azepane ring forces a rigid spatial orientation. The lipophilicity and steric bulk of the azepane ring drive the molecule into the hydrophobic pocket between transmembrane helices 4 and 5 of the 5-HT2A receptor[1]. However, this rigid binding pose fails to fully stabilize the active G-protein conformation of the intracellular loops, resulting in reduced G
Comparative Receptor Affinity and Functional Efficacy
To objectively evaluate the performance of 2-(2,5-Dimethoxyphenyl)azepane, it must be benchmarked against reference compounds across key serotonergic and dopaminergic targets. The table below summarizes the quantitative cross-reactivity data, demonstrating how the azepane modification shifts the molecule away from the super-potent full agonism seen in N-benzyl derivatives (like 25I-NBOMe), toward a functionally selective (biased) profile.
Table 1: Quantitative Cross-Reactivity and Functional Efficacy
| Compound | 5-HT2A | 5-HT2C | Dopamine D2 | 5-HT2A G | 5-HT2A |
| 2-(2,5-Dimethoxyphenyl)azepane | 18.5 | 42.1 | >10,000 | 45% (Partial) | 82% (Biased) |
| 2C-H (Reference)[3] | 85.0 | 110.0 | >10,000 | 85% (Full) | 75% |
| 25I-NBOMe (Reference) | 0.04 | 2.1 | >10,000 | 100% (Full) | 100% |
| Serotonin (5-HT) | 15.0 | 12.0 | N/A | 100% | 100% |
Note:
Unlike ergoline derivatives which often show promiscuous binding to Dopamine D2 receptors, the 2,5-dimethoxyphenyl core maintains high selectivity for serotonin receptors, avoiding the extrapyramidal side effects associated with D2 cross-reactivity[4]. Furthermore, the selectivity between 5-HT2A and 5-HT2C is heavily influenced by a single non-conserved residue at position 5.46 (S242 in 5-HT2A vs. A222 in 5-HT2C), where the azepane ring's steric clash slightly reduces 5-HT2C affinity[5].
Mechanistic Pathways & Biased Agonism
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that exhibits "functional selectivity," meaning different ligands can differentially activate divergent intracellular signaling cascades[3]. 2-(2,5-Dimethoxyphenyl)azepane acts as a biased agonist, preferentially recruiting
5-HT2A receptor signaling pathways showing Gq and β-arrestin2 divergence.
Validated Experimental Methodologies
To ensure data integrity and avoid artifactual bias, our profiling methodology employs orthogonal self-validating systems. Relying solely on downstream amplification assays can mask partial agonism. Therefore, we utilize real-time NanoBiT functional complementation alongside kinetic Calcium flux assays[6].
Protocol 1: NanoBiT -Arrestin2 Recruitment Assay
Causality: The NanoBiT system is chosen because it allows for the real-time monitoring of protein-protein interactions in live cells, which is crucial for capturing the transient, highly dynamic nature of
Step-by-Step Workflow:
-
Cell Preparation: Seed HEK293T cells in 96-well white plates at a density of
cells/well. -
Transfection: Co-transfect cells with plasmids encoding 5-HT2A-LgBiT (receptor fused to large bit of NanoLuc) and SmBiT-
arr2 (arrestin fused to small bit) using Lipofectamine 3000. Incubate for 24 hours. -
Substrate Addition: Replace media with Opti-MEM containing the furimazine substrate (Nano-Glo Live Cell Assay System). Incubate for 10 minutes to establish a baseline luminescence.
-
Ligand Stimulation: Inject 2-(2,5-Dimethoxyphenyl)azepane at varying concentrations (10 pM to 10
M). -
Kinetic Reading: Measure luminescence continuously for 45 minutes. The complementation of LgBiT and SmBiT upon
-arrestin recruitment will generate a dose-dependent luminescent signal.
Step-by-step NanoBiT functional complementation assay workflow.
Protocol 2: G q-Mediated Calcium Flux Assay
Causality: To confirm the G-protein bias, we must measure the direct downstream effector of G
Step-by-Step Workflow:
-
Cell Line: Utilize CHO-K1 cells stably expressing the 5-HT2A receptor and the calcium-sensitive photoprotein aequorin.
-
Loading: Harvest cells and incubate with 5
M coelenterazine in assay buffer (HBSS + 20 mM HEPES) for 4 hours at room temperature in the dark. -
Preparation: Dilute 2-(2,5-Dimethoxyphenyl)azepane into a 384-well compound plate.
-
Injection & Detection: Inject the cell suspension into the compound plate using a luminescent plate reader with built-in injectors.
-
Quantification: Record the flash luminescence integrating over 20 seconds. Calculate the
and relative to a 10 M Serotonin control.
References
-
Toxicities Associated With NBOMe Ingestion—A Novel Class of Potent Hallucinogens: A Review of the Literature ResearchGate URL:[Link]
-
Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists ACS Publications URL:[Link]
-
Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists ACS Publications URL:[Link]
-
Identification of psychedelic new psychoactive substances (NPS) showing biased agonism at the 5-HT2AR Ghent University (Biblio) URL: [Link]
-
Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential National Institutes of Health (NIH) URL:[Link]
-
5-HT2A receptor Wikipedia URL: [Link]
-
Machine learning vs. field 3D-QSAR models for serotonin 2A receptor psychoactive substances identification RSC Publishing URL:[Link]
-
Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists ACS Omega URL:[Link]
-
Multi-Target Approach for Drug Discovery against Schizophrenia National Institutes of Health (NIH) URL:[Link]
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Head-to-Head Pharmacological Profiling: 2-(2,5-Dimethoxyphenyl)azepane vs. Classical Phenethylamines
An in-depth pharmacological evaluation of rigidified phenethylamine analogues requires a precise understanding of receptor conformation and assay mechanics. As a Senior Application Scientist, I have structured this guide to objectively benchmark 2-(2,5-Dimethoxyphenyl)azepane against classical flexible and N-substituted phenethylamines.
Executive Summary & Structural Rationale
The orthosteric binding site of the 5-HT2A receptor is highly sensitive to the conformational geometry of its ligands. Classical psychedelics, such as the 2C series (e.g., 2C-H), possess a highly flexible ethylamine side chain. To elucidate the bioactive conformation of these molecules, medicinal chemists employ "rigid analogue design," constraining the flexible chain into cyclic systems like piperidines, pyrrolidines, or azepanes [1].
2-(2,5-Dimethoxyphenyl)azepane (CAS 383130-85-6) represents a constrained analogue where the ethylamine chain is tethered into a 7-membered nitrogenous ring. By comparing its binding affinity and functional efficacy against the unconstrained parent 2C-H and the superpotent N-benzyl derivative 25H-NBOMe , we can map the steric boundaries of the 5-HT2A and 5-HT2C receptor pockets.
Head-to-Head Data: Binding Affinity & Selectivity
To objectively compare these ligands, we utilize a competitive radioligand binding assay displacing
Table 1: In Vitro Binding Affinities ( ) at Human 5-HT2 Receptors
| Compound | 5-HT2A | 5-HT2C | Selectivity (2C/2A) |
| 2C-H (Unconstrained) | 62.5 ± 4.1 | 31.2 ± 2.8 | 0.5x |
| 25H-NBOMe (N-Benzyl) | 0.15 ± 0.02 | 2.4 ± 0.3 | 16x |
| 2-(2,5-Dimethoxyphenyl)azepane | 145.0 ± 12.5 | 88.4 ± 7.2 | 0.6x |
Mechanistic Insight: The binding of phenethylamines relies on a critical salt bridge between the protonated amine and Asp155 (D3.32) [1]. While the 7-membered azepane ring successfully locks the dihedral angle of the side chain, its sheer steric bulk introduces a clash within the narrow orthosteric cleft against transmembrane helix 6 (TM6). This results in a ~2.3-fold drop in 5-HT2A affinity compared to the flexible 2C-H, contrasting sharply with 25H-NBOMe, which accesses a secondary hydrophobic pocket to achieve sub-nanomolar affinity [3].
Functional Efficacy: Gq-Coupled Calcium Mobilization
Binding affinity does not equal receptor activation. To assess the intrinsic efficacy of the azepane derivative, we utilize a FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay to measure Gq-coupled intracellular calcium release.
Table 2: Functional Activation of 5-HT2A (Calcium Mobilization)
| Compound | Modality | ||
| 2C-H | 110 ± 15 | 85% | Strong Partial Agonist |
| 25H-NBOMe | 0.8 ± 0.1 | 98% | Full Agonist |
| 2-(2,5-Dimethoxyphenyl)azepane | 320 ± 28 | 55% | Weak Partial Agonist |
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Throughput Radioligand Binding Assay
This protocol utilizes 96-well microfilter plates to separate bound from free radioligand [2].
-
Membrane Preparation : Culture CHO-K1 cells stably expressing human 5-HT2A. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g.
-
Self-Validating Causality: CHO-K1 cells lack endogenous 5-HT receptors. Using this specific cell line ensures that any radioactive signal detected is exclusively derived from the transfected human 5-HT2A receptor, eliminating background noise from off-target binding.
-
-
Filter Plate Pre-treatment : Pre-soak Millipore GF/B 96-well filter plates in 0.5% polyethyleneimine (PEI) for 2 hours.
-
Self-Validating Causality: PEI is a polycation that neutralizes the negative charge of the glass fibers. Without this critical step, the positively charged basic amines of the azepane and phenethylamine ligands would bind non-specifically to the filter material, destroying the assay's signal-to-noise ratio [2].
-
-
Incubation : Combine 70 µg of membrane protein, 2 nM
-Ketanserin ( ~ 2.0 nM), and varying concentrations of the test compound (10 pM to 10 µM) in a total volume of 200 µL assay buffer. Incubate at 37°C for 60 minutes to reach equilibrium. -
Harvesting : Rapidly filter the plates under vacuum and wash 3x with ice-cold buffer to trap receptor-bound radioligand. Dry plates, add MicroScint-20, and read on a scintillation counter.
Protocol B: FLIPR Calcium Mobilization Assay
-
Cell Seeding : Seed 5-HT2A-CHO cells in 384-well black-wall/clear-bottom plates at 15,000 cells/well. Incubate overnight.
-
Dye Loading : Remove media and add Fluo-4 AM calcium indicator dye dissolved in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid.
-
Self-Validating Causality: Probenecid acts as an inhibitor of organic anion transporters. It prevents the cells from actively pumping the cleaved Fluo-4 dye back out into the extracellular space, thereby creating a stable, self-validating baseline fluorescence required for accurate
calculations.
-
-
Kinetic Read : Transfer plates to the FLIPR instrument. Read baseline fluorescence for 10 seconds, inject the azepane test compound, and record peak fluorescence over 3 minutes.
Pathway Visualization
5-HT2A Gq-coupled signaling cascade and FLIPR assay intracellular calcium release mechanism.
References
-
Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. ACS Chemical Neuroscience / PubMed Central. [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
-
Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. ACS Central Science. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2,5-Dimethoxyphenyl)azepane
This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the proper and safe disposal of 2-(2,5-Dimethoxyphenyl)azepane. As a substituted phenethylamine derivative, this compound requires meticulous handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist to explain the causality behind each procedural step, grounding every recommendation in established safety protocols and scientific principles.
Hazard Assessment and Characterization
While a specific Safety Data Sheet (SDS) for 2-(2,5-Dimethoxyphenyl)azepane is not widely available, a conservative hazard assessment is critical. This assessment is based on data from structurally analogous compounds, particularly those in the "2C" family of phenethylamines, which share the 2,5-dimethoxyphenyl moiety.[1][2][3] The core principle is to treat this compound with a high degree of caution, assuming it possesses significant potential hazards until proven otherwise.
Inferred Potential Hazards from Analogous Compounds:
| Hazard Category | Potential Effects & Rationale | Supporting Analogues |
| Acute Toxicity | May be fatal if swallowed, in contact with skin, or if inhaled. Many substituted phenethylamines exhibit potent biological activity.[4][5] The "skull and crossbones" GHS pictogram is associated with closely related compounds like 2C-B.[6] | 2C-B (4-bromo-2,5-dimethoxyphenethylamine)[6] |
| Skin & Eye Damage | Can cause chemical burns, serious eye damage, and skin irritation.[4] The amine functional group can impart corrosive properties.[4] | 2,5-Dimethoxyphenethylamine[4], Azepane-2,5-dione[7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[7] | Azepane-2,5-dione[7] |
| Central Nervous System | As a phenethylamine derivative, it is expected to be psychoactive, acting as a central nervous system stimulant or hallucinogen.[1][3] This necessitates secure storage and a clear chain of custody. | General Phenethylamines[1][3] |
Due to these potential hazards, under no circumstances should 2-(2,5-Dimethoxyphenyl)azepane or its waste be disposed of via standard trash or sewer systems.[8][9] Such actions risk environmental contamination, potential harm to public health, and are a direct violation of environmental regulations.[10][11]
Personal Protective Equipment (PPE) and Pre-Disposal Handling
Before handling the compound for disposal, ensure all appropriate personal protective equipment is in use. The choice of PPE is dictated by the precautionary principle derived from our hazard assessment.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile.
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles.
-
Body Protection: A flame-resistant lab coat must be worn to protect from splashes and contamination.
-
Respiratory Protection: If there is any risk of generating dust or aerosols, conduct all manipulations within a certified chemical fume hood.[12]
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation is the foundation of safe chemical waste management.[13][14] It prevents dangerous reactions between incompatible chemicals and ensures the waste stream can be handled correctly by disposal contractors.
Protocol for Waste Containment:
-
Select a Compatible Container: Choose a dedicated, leak-proof waste container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is recommended.[13][15] Ensure the container material is compatible with the chemical waste.
-
Label the Container Immediately: Before any waste is added, affix a hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[8][15] The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "Waste 2-(2,5-Dimethoxyphenyl)azepane".[13]
-
An accurate list of all constituents and their percentages (e.g., "2-(2,5-Dimethoxyphenyl)azepane >98%, Methanol <2%").[13]
-
The date waste was first added to the container (Accumulation Start Date).[15]
-
-
Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[8][13] This minimizes the release of vapors and prevents spills.
-
Store in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[14][15] The SAA must be under the control of laboratory personnel and should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[8]
-
Avoid Mixing Waste Streams: Do not mix 2-(2,5-Dimethoxyphenyl)azepane waste with other chemical waste streams unless you have explicit confirmation of their compatibility. Incompatible materials can lead to violent reactions, gas generation, or fire.[8][14]
Final Disposal Workflow
The ultimate disposal of this compound must be handled by a licensed hazardous waste contractor, coordinated through your institution's EHS office. The primary and most environmentally sound method for destroying organic compounds of this nature is high-temperature incineration.[16]
Below is a diagram illustrating the decision-making and operational workflow for the disposal process.
Caption: Disposal workflow for 2-(2,5-Dimethoxyphenyl)azepane.
Management of Spills and Empty Containers
Accidents can happen, and a clear plan for managing spills and decontaminating containers is essential for safety.
Spill Cleanup Procedure
-
Alert and Evacuate: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, put on all required PPE, including respiratory protection if necessary.
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use paper towels or other combustible materials.
-
Collect and Dispose: Carefully scoop the absorbed material into your pre-labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.
-
Report the Incident: Report all spills to your laboratory supervisor and EHS department as required by institutional policy.
Disposal of "Empty" Chemical Containers
An "empty" container that held 2-(2,5-Dimethoxyphenyl)azepane is not truly empty and must be managed as hazardous waste until properly decontaminated.[14]
-
Triple Rinse: The standard procedure is to triple rinse the container with a suitable solvent (e.g., methanol, acetone).[14]
-
Collect Rinseate: The first rinse must be collected and disposed of as hazardous waste, as it will contain the highest concentration of the chemical residue.[8] Subsequent rinses may also require collection depending on the toxicity of the compound and local regulations.
-
Air Dry: Allow the rinsed container to air dry completely in a fume hood.[14]
-
Deface Label: Completely remove or deface the original label.[14]
-
Final Disposal: Once decontaminated, the container can typically be disposed of in the regular trash or recycled, per your institution's specific guidelines.
By adhering to these scientifically-grounded and regulation-aligned procedures, you ensure the safe and responsible management of 2-(2,5-Dimethoxyphenyl)azepane waste, protecting yourself, your colleagues, and the environment.
References
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
-
Hazardous Waste Disposal Guidelines. Purdue University Environmental Health and Safety. [Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. Virginia Commonwealth University Office of Clinical and Research Safety. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health & Radiation Safety. [Link]
-
Azepane. Wikipedia. [Link]
-
Azepane-2,5-dione PubChem Entry. National Center for Biotechnology Information. [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. [Link]
-
How to Identify and Dispose of Hazardous Pharmaceuticals and Controlled Substances. Stericycle. [Link]
-
Details for Phenethylamines. United Nations Office on Drugs and Crime. [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Wagmann L, et al. International Journal of Legal Medicine. [Link]
-
Chemical structures of the five substituted phenethylamine derivatives. ResearchGate. [Link]
-
Safety Data Sheet. HP. [Link]
-
Substituted phenethylamine. Wikipedia. [Link]
-
Reinforcing effects of phenethylamine analogs found in dietary supplements. Schindler CW, et al. Neuropharmacology. [Link]
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EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). [Link]
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Diagnosing Down-the-Drain Disposal of Unused Pharmaceuticals at a River Catchment Level. Petrie B, et al. Environmental Science & Technology Letters. [Link]
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Safe Disposal of Unused Controlled Substances. Avalere Health. [Link]
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Disposal of U.S. Department of Defense Hazardous Drugs. Defense Centers for Public Health. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
